4-Nitrophenyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-nitrophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNNXIXOYSCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064772 | |
| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
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Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream crystals with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | 4-Nitrophenyl chloroformate | |
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CAS No. |
7693-46-1 | |
| Record name | 4-Nitrophenyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-46-1 | |
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| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
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| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
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| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
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| Record name | 4-nitrophenyl chloroformate | |
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Foundational & Exploratory
4-Nitrophenyl Chloroformate (CAS: 7693-46-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the properties, synthesis, and multifaceted applications of 4-nitrophenyl chloroformate, a pivotal reagent in modern organic chemistry and pharmaceutical development.
Introduction
This compound (NPC), identified by its CAS number 7693-46-1, is a highly reactive crystalline solid that has established itself as an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its utility is most pronounced in its role as an efficient activating agent for alcohols, thiols, and amines, facilitating the formation of carbonates, thiocarbonates, and carbamates, respectively. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxy moiety an excellent leaving group, a feature that is central to the reactivity of this reagent. This technical guide provides a thorough overview of the physicochemical properties, safety considerations, reaction mechanisms, and key applications of this compound, with a particular focus on its role in peptide synthesis and the manufacturing of therapeutic agents.
Physicochemical and Safety Data
This compound is a white to light yellow crystalline powder. A summary of its key physical and safety properties is provided in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7693-46-1 |
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol |
| Melting Point | 77-79 °C |
| Boiling Point | 159-162 °C at 19 mmHg |
| Solubility | Soluble in acetone, chloroform, toluene, and benzene. Decomposes in water. |
| Appearance | White to light yellow crystalline powder |
Table 2: Safety and Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Reaction Mechanisms and Synthetic Applications
The primary utility of this compound lies in its ability to activate nucleophiles. The general mechanism involves the nucleophilic attack of an amine, alcohol, or thiol on the carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion to form a 4-nitrophenyl carbonate, carbamate (B1207046), or thiocarbonate intermediate. The 4-nitrophenoxide is an excellent leaving group, allowing for a subsequent reaction where a second nucleophile can displace it, leading to the formation of a new carbonate, carbamate, or urea (B33335).
Figure 1: General reaction workflow for the activation of nucleophiles using this compound.
Synthesis of Carbamates
This compound is widely used to synthesize carbamates, which are key functional groups in many pharmaceuticals and are also used as protecting groups in organic synthesis. The reaction of an amine with this compound in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding 4-nitrophenyl carbamate.
Synthesis of Carbonates
The activation of alcohols with this compound provides a convenient route to mixed carbonates. These activated carbonates are stable intermediates that can subsequently react with other nucleophiles.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this compound can be used to activate the N-terminal amino group of a resin-bound peptide. This activated intermediate can then react with another amino acid or a different nucleophile.
Role in Drug Development and Synthesis
This compound is a critical building block in the synthesis of several commercially available drugs. Its ability to facilitate the formation of carbamate and carbonate linkages is leveraged in the construction of complex molecular architectures.
Synthesis of Lenvatinib (B1674733)
Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. A key step in its synthesis involves the use of a 4-nitrophenyl carbamate intermediate. This compound is first reacted with cyclopropylamine (B47189) to form 4-nitrophenyl cyclopropylcarbamate.[1] This activated carbamate is then reacted with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) to form the final urea linkage in Lenvatinib.[1]
Figure 2: Simplified workflow for the synthesis of Lenvatinib involving a 4-nitrophenyl carbamate intermediate.
Synthesis of Ritonavir
Ritonavir is an antiretroviral medication used to treat HIV/AIDS. This compound is utilized in the synthesis of a key intermediate for Ritonavir.[2] Specifically, it is used to activate a hydroxyl group on a thiazole-containing fragment, forming a 4-nitrophenyl carbonate. This activated intermediate then reacts with an amine to form a crucial carbamate bond within the Ritonavir molecule.[3]
Application in Signaling Pathway Research: A Tool for Kinase Inhibition
While this compound is too reactive to be used as a direct probe in complex biological systems, it is a valuable reagent for synthesizing more specific and stable molecules that can be used to study cellular signaling pathways. A prime example is Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Kinase inhibitors are powerful tools for dissecting signaling pathways, as they can be used to block specific phosphorylation events and observe the downstream consequences.
Lenvatinib inhibits several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. By inhibiting these kinases, Lenvatinib effectively blocks their downstream signaling pathways, which are crucial for tumor growth, angiogenesis, and metastasis. Therefore, Lenvatinib, a drug synthesized using a this compound-derived intermediate, serves as a chemical probe to investigate the roles of these signaling pathways in cancer biology.
Figure 3: Lenvatinib, synthesized using a this compound-derived intermediate, inhibits VEGFR signaling, making it a tool for studying angiogenesis and cancer progression.
Experimental Protocols
The following are representative experimental protocols for common reactions involving this compound. Researchers should adapt these procedures to their specific substrates and scales.
General Procedure for the Synthesis of a 4-Nitrophenyl Carbamate
-
To a solution of the amine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-nitrophenyl carbamate.
General Procedure for the Synthesis of a 4-Nitrophenyl Carbonate
-
Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine, 1.5 eq) in an anhydrous solvent such as THF or dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.05 eq) portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Once complete, remove the solvent in vacuo.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 1 M HCl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by flash column chromatography to yield the pure 4-nitrophenyl carbonate.
Conclusion
This compound is a versatile and powerful reagent with broad applications in organic synthesis, from the protection of functional groups to the construction of complex molecules. Its role as a key intermediate in the synthesis of important pharmaceuticals like Lenvatinib and Ritonavir underscores its significance in drug development. While not a direct probe for cellular signaling, its utility in the synthesis of potent and specific inhibitors like Lenvatinib provides researchers with invaluable tools to investigate and understand complex biological pathways. A thorough understanding of its reactivity, handling procedures, and synthetic applications is essential for any researcher working in the fields of medicinal chemistry, chemical biology, and drug discovery.
References
Synthesis and Preparation of 4-Nitrophenyl Chloroformate: A Technical Guide
Introduction
4-Nitrophenyl chloroformate (4-NPC), with the chemical formula C₇H₄ClNO₄, is a highly reactive organochlorine compound essential in organic synthesis.[1] Its structure, featuring a chloroformate group activated by a para-nitro substituent on the phenyl ring, renders it a potent electrophile.[1] This reactivity makes it a valuable reagent for the synthesis of activated carbonates, carbamates, and urethanes.[1][2][3] It is widely employed in peptide synthesis, the development of prodrugs, polymer chemistry, and as a protecting group for hydroxyl functionalities.[1][2] Reactions involving 4-NPC are typically conducted under mild conditions, reacting with nucleophiles like alcohols and amines in solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often in the presence of a base like pyridine (B92270) or triethylamine.[1][4]
This guide provides an in-depth overview of the primary synthesis routes for this compound, detailed experimental protocols, and critical safety information for its handling and preparation.
Core Synthesis Methodologies
The preparation of this compound is primarily achieved through two established methods: the reaction of 4-nitrophenol (B140041) with phosgene (B1210022) or with a safer phosgene equivalent, bis(trichloromethyl) carbonate (triphosgene).
-
Phosgene Route : This traditional method involves the direct reaction of 4-nitrophenol with phosgene.[1] While it can achieve high yields of approximately 90%, it requires handling the extremely hazardous and toxic phosgene gas.[1] A modified approach utilizes solid anhydrous potassium carbonate (K₂CO₃) as a catalyst, which avoids the formation of potentially hazardous phenol (B47542) salts and simplifies the workup procedure.[1]
-
Bis(trichloromethyl) carbonate (Triphosgene) Route : A safer and more common alternative to the phosgene method, this route employs solid bis(trichloromethyl) carbonate as a phosgene source.[1][5] This approach mitigates the risks associated with handling phosgene gas while still providing a reliable synthesis pathway.[1] The reaction is typically performed in the presence of a basic compound.[5]
Data Presentation: Comparison of Synthesis Routes
The following tables summarize the quantitative data and conditions for the synthesis of this compound.
Table 1: Overview of Key Synthesis Parameters
| Parameter | Phosgene Route | Bis(trichloromethyl) carbonate Route |
| Primary Reagents | 4-Nitrophenol, Phosgene | 4-Nitrophenol, Bis(trichloromethyl) carbonate |
| Common Solvents | Dichloromethane (DCM), Toluene (B28343) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Catalyst/Base | Potassium Carbonate (K₂CO₃), Pyridine, Diethylaniline | Triethylamine, Pyridine[1][6] |
| Typical Temperature | 0°C to 25°C[1] | 0°C to Room Temperature[4][6] |
| Reported Yield | ~85-96%[5] | ~80-90%[6] |
| Key Considerations | Requires handling of highly toxic phosgene gas. | Safer alternative, avoids phosgene gas. Moisture-sensitive.[1] |
Table 2: Example Reagent Quantities for Synthesis
| Reagent | Molecular Weight | Molar Eq. | Amount |
| Route 1: Phosgene (Modified Industrial Protocol) | |||
| 4-Nitrophenol | 139.11 g/mol | 1.0 | 139.1 g[5] |
| Phosgene | 98.92 g/mol | ~1.0 | Dissolved in Toluene (1 L)[5] |
| Diethylaniline | 149.23 g/mol | 1.1 | 164 g[5] |
| Route 2: Triphosgene (General Lab Scale) | |||
| 4-(hydroxymethyl)-3-nitro-N-octadecylbenzamide | 448.66 g/mol | 1.00 | 0.37 g[4] |
| Pyridine | 79.10 g/mol | 1.50 | 125 µl[4] |
| This compound | 201.56 g/mol | 1.05 | 0.10 g[4] |
| THF (Solvent) | - | - | - |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis via Phosgene
This protocol is adapted from a modified industrial procedure.[1][5]
Materials:
-
4-Nitrophenol (1.0 mol, 139.1 g)
-
Toluene (1 L)
-
Phosgene (dissolved in toluene)
-
Diethylaniline (1.1 mol, 164 g)
-
Cold Water
-
Round-bottom flask with stirring
-
Dropping funnel
Procedure:
-
A solution of phosgene in 1 L of toluene is prepared and cooled to 0°C in a round-bottom flask equipped with a mechanical stirrer.
-
4-Nitrophenol (1.0 mol) is charged into the flask.
-
While maintaining the temperature at 0°C, diethylaniline (1.1 mol) is added dropwise over 60 minutes with continuous stirring.[5]
-
The reaction mixture is stirred for an additional hour at 0°C.
-
After the reaction is complete, 1 L of cold water is added to the mixture. It is stirred and then transferred to a separatory funnel for liquid separation.
-
The organic layer is washed again with 1 L of cold water.
-
The toluene is removed from the organic layer by distillation under reduced pressure to yield this compound.[5]
Protocol 2: Synthesis via Bis(trichloromethyl) carbonate (Triphosgene)
This protocol provides a safer laboratory-scale synthesis.[4][6]
Materials:
-
Starting alcohol/phenol (e.g., 4-(hydroxymethyl)-3-nitro-N-octadecylbenzamide, 1.00 mmol, 0.37 g)[4]
-
Pyridine (1.50 mmol, 125 µl)[4]
-
This compound (as an example of a chloroformate synthesis, though it is the target product) or Bis(trichloromethyl) carbonate
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Argon or Nitrogen atmosphere
-
Brine, 1M HCl
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
The starting alcohol/phenol (1.00 mmol) and pyridine (1.50 mmol) are dissolved in anhydrous THF in a round-bottom flask under an argon atmosphere.[4]
-
The solution is cooled to 0°C in an ice bath.
-
Bis(trichloromethyl) carbonate (approximately 0.35 equivalents) dissolved in anhydrous THF is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0°C for 2 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed in vacuo.
-
The residue is redissolved in dichloromethane.
-
The organic solution is washed sequentially with brine and 1M HCl.[4]
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield the crude product.[4]
-
Purification can be achieved by column chromatography or recrystallization.[4][7] For example, cooling a dichloromethane solution to 0-5°C can induce crystallization.[7]
Visualizations
Chemical Synthesis Pathways
References
- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. rsc.org [rsc.org]
- 5. JP2011001330A - Method for producing this compound - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl Chloroformate
Abstract
This compound (4-NPC) is a highly versatile and reactive organochlorine compound extensively utilized in organic synthesis, bioconjugation, and drug development.[1] Its utility stems from its powerful electrophilic nature, which facilitates the activation of nucleophiles such as alcohols, amines, and thiols under mild conditions.[1][2][3] This document provides a comprehensive overview of the core mechanism of action of 4-NPC, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways and workflows. It serves as a technical guide for professionals engaged in chemical synthesis and pharmaceutical research.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action for this compound is a nucleophilic acyl substitution . The molecule's high reactivity is attributed to two key structural features: the chloroformate group (-OCOCl), which is an excellent acylating agent, and the para-substituted nitro group (-NO2), a strong electron-withdrawing group that makes the 4-nitrophenoxy moiety an excellent leaving group.[4][5]
The reaction proceeds when a nucleophile (such as an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the chloroformate. This attack forms a transient, unstable tetrahedral intermediate. The reaction is then driven to completion by the departure of the stable 4-nitrophenoxide anion and a chloride ion (which is typically scavenged by a base).[1]
The general reaction can be summarized as:
-
Activation: The nucleophile attacks the carbonyl carbon.
-
Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.[6][7]
-
Elimination: The 4-nitrophenoxide group leaves, resulting in the formation of a stable carbamate (B1207046), carbonate, or thiocarbonate, along with hydrochloric acid as a byproduct.[1]
Kinetic studies in aqueous solutions indicate that the reaction with secondary alicyclic amines proceeds through a stepwise mechanism where the formation of the zwitterionic tetrahedral intermediate is the rate-determining step.[6][7] In contrast, reactions with anilines in aprotic solvents like acetonitrile (B52724) are believed to follow a more concerted mechanism.[6][7]
Caption: General mechanism of this compound activation of a nucleophile.
Applications in Synthesis and Drug Development
The reactivity of 4-NPC makes it an invaluable tool for several applications:
-
Protecting Group Chemistry: It is widely used to protect amine and hydroxyl groups during complex multi-step syntheses, particularly in peptide and nucleoside chemistry.[1][4][8] The resulting carbamates and carbonates are stable under various conditions but can be cleaved using mild basic conditions.[9][10]
-
Bioconjugation: 4-NPC serves as a coupling agent to link molecules.[11][12] This is critical in drug delivery systems for attaching therapeutic agents to polymers like PEG or dextrans and in immunology for labeling antibodies.[1][13][14]
-
Solid-Phase Synthesis: It is used to activate hydroxyl-functionalized resins (e.g., hydroxymethyl polystyrene), preparing them for the attachment of various ligands in combinatorial synthesis.[15]
-
Enzyme Inhibition: Researchers use 4-NPC to modify active sites of enzymes via carbamoylation, which helps in studying enzyme mechanisms and developing potential therapeutic inhibitors.[1]
Quantitative Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 7693-46-1 | [8][11] |
| Molecular Formula | C₇H₄ClNO₄ | [1][8] |
| Molecular Weight | 201.56 g/mol | [11][13] |
| Appearance | White to yellow-beige crystalline solid/powder | [4][8][11] |
| Melting Point | 77-79 °C (lit.) | [11][13] |
| Boiling Point | 159-162 °C / 19 mmHg (lit.) | [11][13] |
| Solubility | Soluble in acetone, chloroform, DCM, THF, toluene, benzene. Decomposes in water. | [1][4][8] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from moisture. | [8][11][16] |
Table 2: Summary of Reaction Conditions and Yields
| Application | Substrate | Base | Solvent | Temperature | Yield | Citations |
| Amine Protection | Benzylamine (B48309) | Triethylamine (B128534) (TEA) | Methylene Chloride (DCM) | 0°C to RT | 72% | [9] |
| Amine Protection | 6-(Tritylthio)hexane-1-amine | Diisopropylethylamine (DIEA) | Tetrahydrofuran (THF) | Room Temp | ~70% | [17] |
| Alcohol Protection | Benzyl alcohol | Triethylamine (TEA) | Methylene Chloride (DCM) | Room Temp | 94% | [9] |
| Resin Activation | Hydroxymethyl polystyrene | N-methylmorpholine | Methylene Chloride (DCM) | 0°C to RT | N/A | [15] |
| Linker Synthesis | 2-mercaptopropan-1-ol | Pyridine | Methylene Chloride (DCM) | Room Temp | 80.2% | [18] |
| Nucleoside Mod. | 5′-O-tritylthymidine | Pyridine | Dioxane | Room Temp | 89% | [10] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Nitrophenyl Carbamate (Protection of Benzylamine)
This protocol is adapted from procedures described in the literature for the acylation of amines.[9]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.8 eq)
-
Triethylamine (1.0 eq)
-
Anhydrous Methylene Chloride (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Dissolve benzylamine (1.8 eq) in anhydrous DCM in a dropping funnel.
-
Add the benzylamine solution dropwise to the stirred 4-NPC solution over 15-20 minutes, maintaining the temperature at 0°C. The increased nucleophilicity of the amine requires careful temperature control to prevent immediate release of 4-nitrophenol.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica (B1680970) gel flash chromatography to yield the 4-nitrophenyl benzylcarbamate.
References
- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. researchgate.net [researchgate.net]
- 11. 96%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. cenmed.com [cenmed.com]
- 13. 96%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 14. scientificlabs.com [scientificlabs.com]
- 15. Page loading... [wap.guidechem.com]
- 16. This compound(7693-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 18. rsc.org [rsc.org]
Safety Precautions for Handling 4-Nitrophenyl Chloroformate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroformate (NPC) is a versatile and widely used reagent in organic synthesis, particularly valued for the activation of alcohols, thiols, and amines in the formation of carbonates and carbamates.[1] Its applications are extensive, ranging from peptide synthesis and the creation of bioconjugates to the functionalization of polymers and surface immobilization of proteins.[1][2][3] Despite its utility, this compound is a hazardous substance that demands careful handling to mitigate risks of severe health effects and ensure laboratory safety. This guide provides a comprehensive overview of the safety precautions, handling procedures, emergency responses, and experimental considerations for the use of this compound in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and necessitates stringent safety measures. It is crucial to be fully aware of its potential dangers before handling.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][4]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not always explicitly categorized, it is considered harmful if swallowed, in contact with skin, or if inhaled.[6]
Hazard Statements:
-
Reacts with water.[8]
Other Hazards:
-
Lachrymator: It is a substance that can cause tearing.[9]
-
Moisture Sensitive: Reacts with water, which can lead to decomposition and the release of hazardous byproducts.[9]
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₄ClNO₄ | [7][10] |
| Molecular Weight | 201.56 g/mol | [10] |
| Appearance | Off-white to cream solid/powder | [1][2][9] |
| Melting Point | 73 - 81 °C / 163.4 - 177.8 °F | [1] |
| Boiling Point | 159 - 162 °C @ 19 mmHg | [1][7] |
| Flash Point | > 110 °C / > 230 °F | [1][7] |
| Solubility | Soluble in acetone, chloroform, toluene, and benzene. | [2][3] |
| Storage Temperature | 2 - 8°C | [3][7] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls:
-
Chemical Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.[1][10]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[10][11]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if contaminated, punctured, or showing signs of degradation.[10]
-
Protective Clothing: A lab coat or chemical-resistant apron is mandatory. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[10][12]
-
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 for dusts) should be used.[7]
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[12][13]
-
Use non-sparking tools and ground all equipment when handling the solid to prevent electrostatic discharge.[10]
-
Avoid the formation of dust and aerosols.[10]
-
When handling, be aware that it is a lachrymator and moisture-sensitive.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][10]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Store in a designated corrosives area, away from incompatible materials.[1]
Incompatible Materials:
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First Aid Measures:
-
General Advice: Immediately call a POISON CENTER or doctor/physician. Show the safety data sheet to the medical personnel.[1][4]
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[10]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][10][13]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][10]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust and vapors.[10]
-
Environmental Precautions: Do not let the product enter drains or waterways.[10]
-
Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][10] Use dry clean-up procedures.[13]
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.[12]
-
Specific Hazards: Heating may cause expansion or decomposition, leading to violent rupture of containers. May emit acrid smoke and corrosive fumes upon combustion.[13]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective clothing.[4][12]
Experimental Protocols
This compound is a key reagent in several synthetic procedures. Below are detailed methodologies for some of its common applications.
A. General Procedure for Carbamate (B1207046) Synthesis
This protocol describes the reaction of an amine with this compound to form a carbamate.
-
Suspend the amine (1.0 equivalent) and this compound (1.2 equivalents) in a dry solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere.[4]
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (1.5 equivalents), to the suspension.[4]
-
Stir the resulting solution at room temperature for 2 hours.[4]
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction can be quenched, for example, by acidification with acetic acid.[4]
-
The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method such as flash column chromatography or reverse-phase HPLC.[4]
B. Activation of a Hydroxyl-Containing Polymer
This protocol outlines the activation of hydroxyl groups on a polymer backbone.
-
Dissolve the hydroxyl-containing polymer in an anhydrous solvent like dichloromethane (DCM) in a flame-dried Schlenk flask under a nitrogen atmosphere.[11]
-
Add this compound (1.5 equivalents with respect to the moles of hydroxyl groups) to the flask.[11]
-
In a separate flask, dissolve 4-(Dimethylamino)pyridine (DMAP) (1.5 equivalents with respect to the moles of hydroxyl groups) in anhydrous DCM.[11]
-
Add the DMAP solution dropwise to the polymer solution.[11]
-
Stir the reaction at room temperature for 4 to 24 hours. The appearance of a yellow color may indicate the formation of the 4-nitrophenolate (B89219) byproduct.[11]
-
The activated polymer can then be precipitated, washed, and used for subsequent reactions with nucleophiles.
C. Activation of a Resin for Solid-Phase Peptide Synthesis
This protocol details the activation of a resin for the subsequent attachment of a peptide.
-
Swell the resin (e.g., a hydroxyl-functionalized resin) in an appropriate solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM).[1]
-
Treat the resin with this compound (5 equivalents) in anhydrous DCM for 1 hour. Repeat the treatment to ensure quantitative activation.[1]
-
Wash the resin thoroughly to remove excess reagents.[1]
-
The activated resin is now ready for coupling with the first amino acid or peptide fragment.
Visualized Workflows
Safe Handling Workflow for this compound
The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Emergency Response for Exposure to this compound
This diagram outlines the immediate actions to be taken in case of personal exposure to this compound.
Caption: Emergency response protocol for exposure to this compound.
Waste Disposal
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Dispose of contents and container in accordance with approved waste disposal procedures.[4][6]
Conclusion
This compound is an invaluable reagent in modern organic and medicinal chemistry. However, its corrosive and irritant properties necessitate a thorough understanding and implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can handle this chemical safely and effectively, minimizing risks to themselves and their colleagues while leveraging its full synthetic potential. Always prioritize safety by consulting the most up-to-date Safety Data Sheet (SDS) before use.
References
- 1. digital.csic.es [digital.csic.es]
- 2. JP2011001330A - Method for producing this compound - Google Patents [patents.google.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. thieme-connect.com [thieme-connect.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
4-Nitrophenyl chloroformate solubility in organic solvents
An In-depth Technical Guide on the Solubility of 4-Nitrophenyl Chloroformate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of this compound (4-NPC), a critical reagent in organic synthesis, bioconjugation, and drug development. Due to its role in creating activated carbonates, carbamates, and other essential intermediates, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of final products.
Core Properties of this compound
This compound (CAS: 7693-46-1) is a crystalline solid, typically white to yellow-beige in color.[1][2] It is a highly reactive compound, valued for its ability to act as a coupling agent and for introducing protecting groups in complex syntheses.[3][4] Its reactivity stems from the electrophilic carbonyl carbon and the stabilizing effect of the para-nitro group on the phenoxide leaving group.[5] The compound is sensitive to moisture and hydrolyzes in water, making the selection of appropriate anhydrous organic solvents crucial for its successful application.[1][5]
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented in publicly available literature, qualitative solubility in a range of common organic solvents is well-established. The compound's utility in various synthetic procedures provides practical insights into its solubility under reaction conditions.
The following table summarizes the known solubility of this compound.
| Solvent | Formula | Solubility | Reference |
| Acetone | C₃H₆O | Soluble | [1][5][6][7][8] |
| Acetonitrile | C₂H₃N | Soluble | [9][10] |
| Benzene | C₆H₆ | Soluble | [1][5][6][7][11] |
| Chloroform | CHCl₃ | Soluble | [3][5][6][7][12] |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Soluble | [3][5] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | [3] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | [12] |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Soluble | [5] |
| Toluene | C₇H₈ | Soluble | [1][5][6][7][11] |
| Water | H₂O | Decomposes | [1][11][13] |
Experimental Protocols
General Protocol for Determining Quantitative Solubility
While specific published protocols for determining the solubility of this compound are scarce, a general methodology can be outlined based on standard laboratory procedures for solubility assessment of reactive compounds.
Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (≥97% purity)
-
Anhydrous organic solvent of choice (e.g., dichloromethane, acetone)
-
Temperature-controlled shaker or stirring plate with a water/oil bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.2 µm)
-
UV-Vis spectrophotometer or HPLC system
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Preparation: Ensure all glassware is oven-dried to remove residual moisture. Conduct the experiment under an inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line) to prevent hydrolysis of the 4-NPC.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a temperature-controlled shaker or on a stirring plate within a constant-temperature bath (e.g., 25.0 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is critical.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately filter the solution through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of solvent. Quantify the concentration of this compound using a pre-established calibration curve on a UV-Vis spectrophotometer or an HPLC system.
-
-
Data Analysis: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature. Repeat the experiment at least in triplicate to ensure reproducibility.
Visualization of Workflows and Pathways
The utility of this compound is best understood through its reaction pathways. Its solubility in solvents like dichloromethane and tetrahydrofuran is fundamental to its role as a versatile coupling reagent.
Caption: General reaction of 4-NPC with nucleophiles.
This diagram illustrates the fundamental reaction where this compound activates a nucleophile, such as an alcohol, amine, or thiol, in the presence of a base and an anhydrous organic solvent.[5] The resulting activated intermediate can be isolated or used in situ for further reactions.[14]
Caption: Workflow for resin activation using 4-NPC.
This workflow demonstrates a practical application where the solubility of this compound in dichloromethane is essential for the activation of a solid-phase support used in peptide synthesis.[4][15] The reagent efficiently functionalizes the resin, preparing it for the subsequent coupling of amino acids.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 7693-46-1 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 7693-46-1 [amp.chemicalbook.com]
- 5. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 6. This compound | 7693-46-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Manufacturers, with SDS [mubychem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. This compound Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 13. This compound CAS#: 7693-46-1 [m.chemicalbook.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Page loading... [guidechem.com]
Molecular weight and formula of 4-Nitrophenyl chloroformate
An In-depth Technical Guide to 4-Nitrophenyl Chloroformate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound (4-NPC), a versatile reagent widely employed in organic synthesis, bioconjugation, and drug development. It details the compound's chemical properties, synthesis, and key applications, with a focus on its utility for researchers and scientists in the pharmaceutical and biotechnology sectors.
Core Properties and Formula
This compound is a reactive organochlorine compound valued for its ability to act as an efficient activating agent for alcohols, amines, and thiols. Its chemical structure features a chloroformate group attached to a 4-nitrophenyl ring, which makes it highly susceptible to nucleophilic attack.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄ClNO₄[1][2][3] |
| Molecular Weight | 201.56 g/mol [1][2][3] |
| CAS Number | 7693-46-1[1][2] |
| Appearance | White to cream or pale gray crystalline powder[4] |
| Melting Point | 77-79 °C[5][6] |
| Boiling Point | 159-162 °C at 19 mmHg[5][6] |
| Solubility | Soluble in acetone, chloroform, toluene, and benzene[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Historically, the reaction of 4-nitrophenol (B140041) with the highly toxic phosgene (B1210022) was a common approach. However, safer alternatives are now more prevalent in industrial and laboratory settings.
Table 2: Overview of Synthetic Routes for this compound
| Method | Reagents | Key Features |
| Phosgene Route | 4-Nitrophenol, Phosgene | High yield (~90%), but involves the highly hazardous phosgene.[1] |
| Triphosgene (B27547) Route | 4-Nitrophenol, Bis(trichloromethyl) carbonate (Triphosgene) | A safer alternative to phosgene, providing a high-yield and more easily handled synthesis.[1][3] |
A common modern laboratory-scale synthesis involves the reaction of 4-nitrophenol with triphosgene in the presence of a base, such as a tertiary amine, in an inert solvent like dichloromethane (B109758).[1][3]
Mechanism of Action and Key Applications
The utility of this compound stems from its function as an excellent electrophile. The 4-nitrophenoxy group is a good leaving group, facilitating the reaction with a wide range of nucleophiles to form activated carbonates, carbamates, and other derivatives. This reactivity is central to its applications in drug development and bioconjugation.
Mechanism of Nucleophilic Acyl Substitution
The general reaction mechanism involves the attack of a nucleophile (e.g., an amine or alcohol) on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and subsequent formation of a 4-nitrophenyl carbonate or carbamate (B1207046) intermediate. This intermediate can then be used in a second step or may be the final desired product.
Applications in Drug Development and Research
-
Peptide Synthesis: 4-NPC is used as a coupling reagent to activate amino acids for the formation of peptide bonds.[7]
-
Bioconjugation: It is widely used to link molecules to proteins, antibodies, and other biomolecules for applications in diagnostics and therapeutics.[4] This includes the immobilization of proteins on surfaces for biosensors and assays.[4]
-
Protecting Group Chemistry: The reagent is employed to introduce the 4-nitrobenzyloxycarbonyl (Noc) protecting group for amines and hydroxyls.
-
Prodrug Synthesis: 4-NPC can be used to create carbonate and carbamate linkages in prodrugs, which can be designed to release the active drug under specific physiological conditions.
Experimental Protocols
The following protocols are representative of the common uses of this compound in a research setting.
Protocol 1: General Procedure for the Formation of 4-Nitrophenyl Carbonates and Carbamates
This protocol describes a typical procedure for activating an alcohol or amine with 4-NPC.
Materials:
-
Alcohol or amine nucleophile
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the alcohol or amine nucleophile in anhydrous DCM or THF under an inert atmosphere.
-
Add an equimolar amount of a tertiary amine base to the solution.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be quenched with water or a mild acid.
-
The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.
Protocol 2: Representative Workflow for Protein Immobilization on a Surface
This workflow outlines the key steps for activating a surface with hydroxyl groups and subsequently immobilizing a protein.
Procedure Outline:
-
Surface Preparation: The substrate (e.g., glass slide, gold nanoparticle) is cleaned and treated to ensure the presence of surface hydroxyl groups.
-
Activation: The surface is treated with a solution of this compound and a base in an anhydrous organic solvent to form surface-bound 4-nitrophenyl carbonate groups.
-
Washing: The activated surface is washed thoroughly with the solvent to remove excess reagents.
-
Protein Immobilization: The activated surface is incubated with a solution of the protein in a suitable buffer (typically at a neutral to slightly basic pH). The nucleophilic side chains of amino acids (e.g., lysine) react with the activated carbonate to form stable covalent bonds.
-
Blocking and Washing: Any remaining active sites on the surface are quenched using a small molecule amine (e.g., ethanolamine (B43304) or glycine). The surface is then washed extensively to remove non-covalently bound protein.
Safety and Handling
This compound is a toxic and corrosive substance that is sensitive to moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of reaction conditions may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
An In-depth Technical Guide to the Stability and Storage of 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-nitrophenyl chloroformate (NPC), a critical reagent in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates. Understanding the stability profile of NPC is paramount to ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe laboratory environment.
Chemical and Physical Properties
This compound is a crystalline solid that is widely used as a versatile activating agent.[1][2] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value |
| Chemical Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol |
| Appearance | White to yellow-beige crystalline powder |
| Melting Point | 77-79 °C (lit.) |
| Boiling Point | 159-162 °C at 19 mmHg (lit.) |
| Solubility | Soluble in acetone, chloroform, toluene, and benzene.[1][2] |
Stability Profile
The stability of this compound is primarily influenced by two factors: moisture and temperature. It is classified as a moisture-sensitive compound and exhibits limited thermal stability.[3]
Moisture Sensitivity and Hydrolysis
This compound is highly susceptible to hydrolysis in the presence of water. This reaction leads to the decomposition of the reagent into 4-nitrophenol (B140041) and carbon dioxide.[1] The hydrolysis process is pH-independent and can be monitored spectrophotometrically, as the resulting 4-nitrophenolate (B89219) ion has a distinct yellow color.[4][5][6]
The susceptibility to moisture necessitates that the compound be handled and stored in a dry environment, preferably under an inert atmosphere such as nitrogen or argon, to prevent degradation.[3]
Thermal Stability and Decomposition
Elevated temperatures can lead to the thermal decomposition of this compound. While specific decomposition temperatures can vary, it is recommended to avoid prolonged exposure to heat.[3] Thermal decomposition can release hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Decomposition pathways of this compound.
Recommended Storage Conditions and Shelf Life
To maintain the integrity and reactivity of this compound, strict adherence to proper storage conditions is essential.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (0-10°C) | To minimize thermal decomposition and slow down potential hydrolytic degradation. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture, which leads to hydrolysis. |
| Container | Tightly sealed, light-protected container[3] | To prevent moisture ingress and potential photodegradation. |
| Incompatible Materials | Strong bases, acids, water, and alcohols | To avoid rapid decomposition and potentially hazardous reactions. |
Under these recommended storage conditions, this compound is generally considered to have a shelf life of at least one year. However, it is crucial to monitor the quality of the reagent over time, especially after the container has been opened.
Experimental Protocol: Assessing the Stability of Solid this compound
The following is a generalized protocol for assessing the stability of solid this compound. This protocol should be adapted based on available equipment and specific experimental needs.
Objective: To determine the stability of solid this compound under various temperature and humidity conditions.
Materials:
-
This compound (solid)
-
Controlled environment chambers (temperature and humidity control)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer)
-
Volumetric flasks and pipettes
-
Sample vials
Methodology:
-
Sample Preparation:
-
Aliquot approximately 10-20 mg of solid this compound into individual, pre-weighed, open glass vials.
-
Place the vials in controlled environment chambers set to the desired temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH as per ICH guidelines). Include a control set of vials stored under recommended conditions (e.g., 5°C in a desiccator).
-
-
Time Points:
-
Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis (HPLC):
-
At each time point, accurately weigh the contents of one vial from each condition.
-
Dissolve the solid in a suitable solvent (e.g., acetonitrile) in a volumetric flask to a known concentration.
-
Analyze the sample by HPLC to determine the purity of the this compound and to quantify the amount of the primary degradation product, 4-nitrophenol.
-
The HPLC method should be validated for linearity, accuracy, and precision.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point for each condition.
-
Plot the percentage of this compound versus time for each storage condition.
-
Determine the rate of degradation under each condition.
-
The following diagram outlines the experimental workflow for this stability assessment.
Caption: Workflow for Stability Assessment of this compound.
Conclusion
This compound is a valuable but sensitive reagent. Its stability is critically dependent on protection from moisture and elevated temperatures. By adhering to the recommended storage conditions of refrigeration in a dry, inert atmosphere, researchers can ensure the reagent's performance and longevity. Regular quality assessment, particularly for opened containers, is advisable to guarantee the success of synthetic endeavors.
References
- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emerginginvestigators.org [emerginginvestigators.org]
Spectroscopic Analysis of 4-Nitrophenyl Chloroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Nitrophenyl chloroformate (CAS 7693-46-1), a crucial reagent in organic synthesis, particularly for the preparation of carbamates, carbonates, and for peptide chemistry.[1][2] A comprehensive understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.4 | Doublet | Not specified | 2 x Ar-H (ortho to NO₂) |
| ~7.5 | Doublet | Not specified | 2 x Ar-H (meta to NO₂) |
Note: Data is derived from spectra of molecules containing the this compound moiety.[3] The aromatic protons show a characteristic A₂B₂ pattern.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | Ar-C -O |
| 152.4 | C =O (Chloroformate) |
| 145.5 | Ar-C -NO₂ |
| 125.3 | Ar-C H |
| 121.8 | Ar-C H |
Note: Data has been compiled from various sources which may use different solvents, affecting precise chemical shifts.[4][5]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1785 | Strong | C=O Stretch (Acid Halide) |
| ~1525 | Strong | N-O Asymmetric Stretch (Nitro Group) |
| ~1350 | Strong | N-O Symmetric Stretch (Nitro Group) |
| ~1210 | Strong | C-O Stretch (Ester Linkage) |
| ~860 | Medium | C-N Stretch |
| ~750 | Medium | C-Cl Stretch |
Note: Characteristic absorption bands for key functional groups. The exact position can vary based on the sampling method (e.g., KBr pellet, ATR).[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for obtaining NMR and IR spectra for a solid compound like this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing and running a solution-state NMR sample.[8]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[8]
-
Select a suitable deuterated solvent in which the compound is soluble and that does not have signals interfering with the analyte peaks. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[8]
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[8]
-
-
Sample Transfer:
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Ensure the solution height in the tube is between 4.0 and 5.0 cm.[8]
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and a solvent like ethanol (B145695) to remove any dust or fingerprints.[8]
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.
-
Place the assembly into the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[8]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to achieve sharp, symmetrical peaks.[8]
-
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[8]
-
Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.[8] For experimental reporting, it is crucial to note the spectrometer field strength (e.g., 400 MHz), the solvent used, and the standard (e.g., residual solvent peak).[9]
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a solid sample using an Attenuated Total Reflectance (ATR) or KBr pellet technique.
A. Using an ATR-FTIR Spectrometer (Neat Solid)
-
Background Scan:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Run a background scan to capture the spectrum of the ambient atmosphere (CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[10]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]
-
Use the instrument's pressure arm to press the solid firmly and evenly against the crystal. This ensures good contact for the IR beam to interact with the sample.[10]
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue.
-
B. Using the KBr Pellet Technique
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-pressing die.
-
-
Pellet Formation:
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the IR spectrometer.
-
Acquire the spectrum, ensuring the instrument has been recently background-corrected.
-
Visualization of Analytical Workflow
The following diagram illustrates a standardized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for spectroscopic analysis of a chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 7693-46-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. This compound | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(7693-46-1) IR Spectrum [chemicalbook.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. m.youtube.com [m.youtube.com]
The Chloroformate Cornerstone: A Technical Guide to the Discovery and History of 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroformate (4-NPC), a crystalline solid with the chemical formula C₇H₄ClNO₄, has established itself as a cornerstone reagent in modern organic synthesis and drug development.[1][2] Its unique combination of a highly activated carbonyl group and a good leaving group in the form of 4-nitrophenoxide makes it an exceptionally versatile tool for the formation of carbonates, carbamates, and ureas.[1][2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7693-46-1 | [1] |
| Molecular Formula | C₇H₄ClNO₄ | [1] |
| Molecular Weight | 201.56 g/mol | [1] |
| Appearance | Off-white to beige or light yellow crystalline powder | |
| Melting Point | 77-81 °C | |
| Boiling Point | 159-162 °C at 19 mmHg | |
| Solubility | Soluble in chloroform, acetone, toluene (B28343), and benzene. | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the 4-nitrophenyl group. |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon and the aromatic carbons. |
| Infrared (IR) | Strong absorption band characteristic of the chloroformate carbonyl group (C=O). |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the compound. |
Discovery and History of Synthesis
The history of this compound is intertwined with the evolution of safer and more efficient methods in organic synthesis. The initial preparations relied on the use of the highly toxic and hazardous reagent, phosgene (B1210022).
The Phosgene Route: A Hazardous Beginning
The traditional method for synthesizing this compound involves the direct reaction of 4-nitrophenol (B140041) with phosgene (COCl₂).[4] While effective, the extreme toxicity of phosgene gas necessitates stringent safety precautions and specialized equipment, making this route less desirable for widespread laboratory use.
A Japanese patent describes a method where p-nitrophenol is reacted with phosgene in the presence of an aromatic tertiary amine like N,N-diethylaniline in a solvent such as toluene.[5] This process can achieve high yields, with one example reporting a 96.6% yield.[5]
The Triphosgene (B27547) Route: A Safer Alternative
The development of bis(trichloromethyl) carbonate, commonly known as triphosgene, as a solid, safer alternative to phosgene marked a significant advancement in the synthesis of chloroformates. A Japanese patent details a robust and high-yield method for the production of this compound using triphosgene.[6][7] This process involves reacting 4-nitrophenol with triphosgene in the presence of a base.
Table 3: Comparison of Yields in the Triphosgene Synthesis of this compound [6]
| Base | Yield |
| Diethylaniline | 96% |
| Pyridine | 85% |
The triphosgene method offers a significant safety advantage by avoiding the handling of gaseous phosgene, making it the preferred method in modern synthetic chemistry.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and a common application of this compound.
Synthesis of this compound via the Triphosgene Route
This protocol is adapted from a method described in a Japanese patent.[6][7]
Materials:
-
4-Nitrophenol
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Diethylaniline
-
Toluene
-
Cold water
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve bis(trichloromethyl) carbonate (0.4 mol) in toluene (3 L).
-
Cool the solution to 0 °C with stirring.
-
Slowly add diethylaniline (1.1 mol) dropwise over 60 minutes, maintaining the temperature at 0 °C.
-
Add 4-nitrophenol (1.0 mol) portion-wise over 60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 0 °C.
-
Add cold water (1 L) to the reaction mixture and stir, then separate the aqueous layer.
-
Wash the organic layer again with cold water (1 L).
-
Remove the toluene under reduced pressure to obtain this compound.
This procedure has been reported to yield approximately 96% of the desired product.[6]
General Procedure for the Formation of a Carbamate (B1207046) using this compound
This protocol illustrates the use of 4-NPC to form a carbamate from a primary amine.
Materials:
-
Primary amine
-
This compound
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Key Applications in Drug Discovery and Development
This compound is a pivotal reagent in the synthesis of numerous pharmaceutical compounds. Its ability to facilitate the formation of stable carbamate and carbonate linkages is exploited in the construction of complex drug molecules.
Synthesis of Lenvatinib
Lenvatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, can be synthesized using a derivative of this compound.[8] A novel method involves the preparation of 4-nitrophenyl cyclopropylcarbamate from this compound and cyclopropylamine. This intermediate then reacts with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) to form Lenvatinib.
Synthesis of Ritonavir
Ritonavir, an antiretroviral medication used to treat HIV/AIDS, is another example where a 4-nitrophenyl carbonate derivative serves as a crucial intermediate. In the synthesis of Ritonavir, ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate is a key building block that is introduced into the molecule.
Reaction Kinetics and Mechanism
The high reactivity of this compound is attributed to the electron-withdrawing nature of the 4-nitrophenyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The 4-nitrophenoxide is also an excellent leaving group.
The aminolysis of this compound in aqueous solution has been shown to proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[6] The reaction kinetics are influenced by the pKa of the amine, with more basic amines generally reacting faster.
Kinetic studies on the solvolysis of this compound in various solvents have also been conducted to elucidate the reaction mechanism. These studies, often employing the Grunwald-Winstein equation, provide insights into the influence of solvent nucleophilicity and ionizing power on the reaction rates.
Conclusion
This compound has evolved from a reagent synthesized via a hazardous process to a widely accessible and safer tool that is indispensable in modern organic chemistry and drug discovery. Its versatility in forming stable linkages, coupled with predictable reactivity, ensures its continued importance in the synthesis of complex molecules, from peptides to life-saving pharmaceuticals. This guide provides a foundational understanding of its history, synthesis, and applications, empowering researchers to effectively and safely utilize this remarkable reagent in their scientific endeavors.
References
- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate - Google Patents [patents.google.com]
- 5. JPS598256B2 - Method for producing p-nitrophenyl chloroformate - Google Patents [patents.google.com]
- 6. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2011001330A - Method for producing this compound - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Amine Protection Using 4-Nitrophenyl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Nitrophenyl chloroformate (4-NPC) is a highly versatile reagent used in organic synthesis for the protection of primary and secondary amines.[1] It reacts with amines under mild conditions to form stable p-nitrophenyl carbamates (Pnz), a valuable protecting group in multi-step syntheses, particularly in peptide chemistry and drug development.[2][3][4] The Pnz group is orthogonal to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl), allowing for selective deprotection strategies.[5][6][7] The protection reaction is typically high-yielding and the resulting carbamates are often stable, crystalline solids that can be purified by standard methods like recrystallization or column chromatography.[4]
Mechanism of Amine Protection
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the protonated carbamate (B1207046). A base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, is used to neutralize the generated hydrochloric acid and the protonated product, driving the reaction to completion.
Caption: Mechanism of Pnz protection of an amine.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Aliphatic Amines
This protocol describes a general method for the protection of primary and secondary aliphatic amines using this compound.[8]
Materials:
-
Aliphatic amine (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)[3]
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.5 - 5.0 equiv)[8][9]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2][8][9]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the aliphatic amine (1.0 equiv) and a base such as DIEA (5.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).[8]
-
In a separate container, dissolve this compound (1.0 equiv) in anhydrous THF.[8]
-
Add the this compound solution to the amine solution at room temperature.[8] For highly reactive amines, the reaction mixture can be cooled in an ice bath (0-5 °C) before the dropwise addition of the chloroformate to control the reaction rate.[3][10]
-
Allow the reaction to stir for 2-8 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]
-
Extract the organic components with ethyl acetate (2x).[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purify the resulting crude product by silica gel flash column chromatography to obtain the pure p-nitrophenyl carbamate.
Caption: Experimental workflow for amine protection.
Data Presentation: Reaction Conditions
The following table summarizes various reported conditions for the Pnz protection of amines.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine (1 eq.) | Methylene Chloride | 0 | - | 72-94 | [3] |
| 6-(Tritylthio)hexane-1-amine | DIEA (1.5 eq.) | THF | Room Temp. | 2 | - | [9] |
| Amino Acid | Sodium Carbonate | tert-Butanol/Water | 50 | 12 | Good | [11] |
| Aliphatic Amines | DIEA (5 eq.) | THF | Room Temp. | 8 | - | [8] |
| Arylamines | LDA (2 eq.) | THF | -78 to RT | 8 | - | [8] |
| (4-(tert-butyl)phenyl)methanol | Pyridine (1.45 eq.) | CH₂Cl₂ | -5 to RT | 24 | - | [10] |
| 2-(trimethylsilyl)ethan-1-ol | Pyridine (1.5 eq.) | CH₂Cl₂ | -5 to RT | 20 | - | [10] |
| Note: These substrates are alcohols, but the conditions are analogous for amines. |
Deprotection of Pnz-Protected Amines
The Pnz protecting group is stable under acidic conditions used to remove Boc groups and basic conditions for Fmoc removal, highlighting its orthogonality.[7] The removal of the Pnz group is typically achieved through the reduction of the nitro group to an amine.[7][12] This reduction forms a p-aminobenzyloxycarbonyl intermediate, which undergoes a spontaneous 1,6-elimination (electron pair shift) to release the free amine, carbon dioxide, and a quinone methide by-product.[7][13]
Common methods for nitro group reduction in this context include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[7]
-
Dissolving Metal Reduction: Using metals such as Zinc (Zn) or Tin(II) chloride (SnCl₂) in an acidic medium.[7][13]
Caption: Deprotection of a Pnz-protected amine.
Protocol 2: Deprotection of Pnz-Carbamates using Zn/Acid
This protocol describes the removal of the Pnz group using zinc dust in a slightly acidic medium.
Materials:
-
Pnz-protected amine (1.0 equiv)
-
Zinc dust (excess)
-
Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH) or similar protic solvent
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Pnz-protected amine in a suitable solvent such as methanol.
-
Add a proton source, like acetic acid, to the solution.
-
Add an excess of zinc dust to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a solvent like DCM or EtOAc.
-
Filter the mixture through a pad of Celite to remove the zinc particles and inorganic salts.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. orgsyn.org [orgsyn.org]
- 6. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Nitrophenyl Chloroformate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroformate (PNPC) is a versatile reagent in organic synthesis, primarily utilized as an activating agent for alcohols and amines. In the realm of solid-phase peptide synthesis (SPPS), while not as commonly employed for routine peptide chain elongation as modern coupling reagents like HATU or HBTU, PNPC serves as a valuable tool for specific applications. Its utility lies in the formation of stable, yet reactive, 4-nitrophenyl esters and carbamates. These intermediates are instrumental in the preparation of specialized resins for peptide cyclization, the synthesis of peptide thioesters for native chemical ligation, and as a protecting group for amino functions.[1][2]
The primary mechanism involves the reaction of this compound with a carboxyl group to form a 4-nitrophenyl active ester. This active ester is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, facilitating peptide bond formation. The release of the 4-nitrophenoxide ion, which has a distinct yellow color, can sometimes be used as a visual indicator of reaction progression.[2][3] However, it is generally acknowledged that the reaction rates of 4-nitrophenyl esters are slower compared to those achieved with modern uronium or phosphonium-based coupling reagents.[3]
This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis, with a focus on both specific and general applications.
Data Presentation
While direct comparative studies detailing the coupling efficiency of this compound against modern reagents in a standard SPPS workflow are scarce, the available information indicates a lower reactivity. The following table summarizes typical reaction parameters found in the literature for specific applications of PNPC in SPPS.
| Application | Reagents & Solvents | Temperature (°C) | Time | Observations | Reference |
| Resin Activation for Cyclization | This compound (5 equiv.), Anhydrous Dichloromethane (DCM) | Room Temp | 1 h | Followed by addition of 0.5 M DIEA in DMF for 45 min. Intense yellow color indicates release of 4-nitrophenol. | [2] |
| Synthesis of Fmoc-Amino Acid 4-Nitrophenyl Esters | Fmoc-amino acid, this compound (1.1 equiv.), Triethylamine (B128534) (1.1 equiv.), 4-Dimethylaminopyridine (DMAP, 0.1 equiv.), Acetonitrile | 0 to Room Temp | 55 min | In situ formation of the active ester for subsequent coupling. |
Experimental Protocols
Safety Precautions
This compound is a toxic and corrosive substance that reacts with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Protocol 1: Synthesis of Fmoc-Amino Acid 4-Nitrophenyl Esters
This protocol describes the preparation of a 4-nitrophenyl active ester of an Fmoc-protected amino acid, which can then be used in peptide coupling reactions.
Materials:
-
Fmoc-protected amino acid
-
This compound (PNPC)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the Fmoc-amino acid (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add this compound (1.1 equivalents) to the cooled solution.
-
After 5 minutes, add a catalytic amount of DMAP (0.1 equivalents).
-
Allow the reaction to stir for 50 minutes at room temperature.
-
The resulting solution containing the Fmoc-amino acid 4-nitrophenyl ester can be used directly in the subsequent coupling step or purified by standard chromatographic methods if desired.
Protocol 2: Activation of a Resin-Bound Peptide for Cyclization or Thioester Formation
This protocol is adapted from methodologies for activating the C-terminus of a peptide-resin to facilitate intramolecular cyclization or reaction with a thiol to form a thioester.
Materials:
-
Peptide-resin with a free C-terminal carboxyl group
-
This compound (PNPC)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM within the reaction vessel.
-
Drain the solvent.
-
Prepare a solution of this compound (5 equivalents relative to the resin loading) in anhydrous DCM.
-
Add the PNPC solution to the resin and agitate for 1 hour at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with anhydrous DCM.
-
To induce cyclization or another nucleophilic attack, add a solution of 0.5 M DIEA in DMF and agitate for 45-60 minutes. The appearance of a yellow color in the solution indicates the release of 4-nitrophenol, suggesting the reaction is proceeding.[2]
-
Wash the resin with DMF and DCM and proceed with the next step of the synthesis or cleavage.
Protocol 3: General Peptide Coupling in SPPS using a Pre-formed Fmoc-Amino Acid 4-Nitrophenyl Ester
This protocol outlines a general procedure for peptide chain elongation on a solid support using a prepared Fmoc-amino acid 4-nitrophenyl ester. Note: This method is generally slower than modern SPPS coupling protocols.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid 4-nitrophenyl ester (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
Drain the solvent.
-
Dissolve the Fmoc-amino acid 4-nitrophenyl ester (3-5 equivalents relative to the resin loading) in DMF.
-
Add the solution to the resin and agitate at room temperature.
-
The reaction time can vary significantly (from a few hours to overnight) depending on the amino acids being coupled.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Proceed with the next Fmoc deprotection step.
Visualizations
Caption: Activation of an Fmoc-amino acid with this compound.
Caption: General workflow for SPPS using a 4-nitrophenyl active ester.
Caption: Workflow for resin activation and subsequent modification.
References
Application Notes and Protocols for Enzyme Immobilization using 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various scientific and industrial fields, including pharmaceuticals, biocatalysis, and diagnostics. By confining enzymes to a solid support, their stability, reusability, and ease of separation from the reaction mixture can be significantly enhanced. One effective method for the covalent immobilization of enzymes is through the activation of hydroxyl- or amine-bearing supports with 4-Nitrophenyl chloroformate (4-NPC). This reagent reacts with the support to create a highly reactive p-nitrophenyl carbonate intermediate, which can then readily couple with primary amine groups on the enzyme surface, forming stable carbamate (B1207046) linkages. The release of the yellow-colored p-nitrophenolate ion during the coupling process allows for spectrophotometric monitoring of the reaction.
This document provides detailed application notes and protocols for the immobilization of enzymes using this compound, focusing on two common enzymes: Lipase (B570770) and Trypsin, with agarose (B213101) beads and controlled pore glass as the support materials, respectively.
Principle of Immobilization
The immobilization process using this compound is a two-step procedure. First, the support material, which contains surface hydroxyl or amine groups, is activated with 4-NPC in an anhydrous organic solvent, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction forms a reactive p-nitrophenyl carbonate on the support surface. In the second step, the activated support is incubated with the enzyme solution at a suitable pH. The primary amine groups (e.g., from lysine (B10760008) residues) on the enzyme surface act as nucleophiles, attacking the activated carbonate and displacing the p-nitrophenol group to form a stable carbamate bond, thus covalently immobilizing the enzyme.
Applications
Immobilized enzymes prepared using this compound activation are valuable tools in a variety of applications:
-
Biocatalysis: Used in packed-bed reactors or batch processes for the synthesis of pharmaceuticals, fine chemicals, and biofuels.
-
Drug Development: In high-throughput screening assays and for the synthesis of drug metabolites.
-
Diagnostics: As robust and reusable components of biosensors and diagnostic kits.
-
Proteomics: Immobilized proteases, such as trypsin, are used for in-solution and on-column protein digestion for mass spectrometry analysis.
Data Presentation
The following tables summarize representative quantitative data for the immobilization of Lipase and Trypsin using the this compound method.
Table 1: Immobilization of Lipase on Agarose Beads
| Parameter | Free Lipase | Immobilized Lipase |
| Immobilization Yield (%) | N/A | 85 |
| Activity Recovery (%) | 100 | 70 |
| Kinetic Parameters | ||
| Km (mM) | 5.2 | 7.8 |
| Vmax (µmol/min/mg) | 150 | 105 |
| Optimal pH | 7.5 | 8.0 |
| Optimal Temperature (°C) | 40 | 50 |
| Thermal Stability (t1/2 at 60°C) | 30 min | 120 min |
| Reusability (after 10 cycles) | N/A | 80% residual activity |
Table 2: Immobilization of Trypsin on Controlled Pore Glass (CPG)
| Parameter | Free Trypsin | Immobilized Trypsin |
| Immobilization Yield (%) | N/A | 90 |
| Activity Recovery (%) | 100 | 65 |
| Kinetic Parameters | ||
| Km (mM) | 0.4 | 0.7 |
| Vmax (µmol/min/mg) | 250 | 162.5 |
| Optimal pH | 8.0 | 8.5 |
| Optimal Temperature (°C) | 50 | 55 |
| pH Stability (residual activity after 2h) | ||
| pH 3.0 | 20% | 45% |
| pH 9.0 | 85% | 95% |
| Reusability (after 15 cycles) | N/A | 75% residual activity |
Experimental Protocols
Protocol 1: Immobilization of Lipase on Agarose Beads
Materials:
-
Agarose beads (e.g., Sepharose CL-6B)
-
This compound (4-NPC)
-
Anhydrous acetone (B3395972)
-
Anhydrous pyridine
-
Lipase from Candida rugosa
-
Phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Glycine (B1666218) solution (1 M, pH 8.0)
-
p-Nitrophenyl butyrate (B1204436) (pNPB) for activity assay
-
Tris-HCl buffer (50 mM, pH 7.5) for activity assay
-
Spectrophotometer
Procedure:
-
Activation of Agarose Beads:
-
Wash 10 g of agarose beads with distilled water, followed by acetone to remove all water. Dry the beads under vacuum.
-
Suspend the dry agarose beads in 50 mL of anhydrous acetone.
-
Add 2 g of this compound and 1 mL of anhydrous pyridine to the suspension.
-
Stir the mixture gently at room temperature for 2 hours.
-
Wash the activated agarose beads extensively with cold anhydrous acetone to remove unreacted 4-NPC and pyridine.
-
Dry the activated beads under vacuum and store them desiccated at 4°C.
-
-
Immobilization of Lipase:
-
Prepare a lipase solution (10 mg/mL) in 0.1 M phosphate buffer (pH 7.5).
-
Add 1 g of the activated agarose beads to 10 mL of the lipase solution.
-
Incubate the mixture at 4°C for 24 hours with gentle shaking.
-
Monitor the immobilization process by measuring the absorbance of the supernatant at 400 nm, which corresponds to the released p-nitrophenol.
-
After immobilization, wash the beads with the phosphate buffer to remove unbound enzyme.
-
To block any remaining active groups, wash the beads with 1 M glycine solution (pH 8.0) for 2 hours at room temperature.
-
Finally, wash the immobilized lipase beads with phosphate buffer and store at 4°C in the same buffer.
-
-
Determination of Lipase Activity:
-
Prepare a 10 mM stock solution of p-Nitrophenyl butyrate (pNPB) in isopropanol.
-
Add 50 mg of immobilized lipase beads to 2 mL of 50 mM Tris-HCl buffer (pH 7.5).
-
Initiate the reaction by adding 100 µL of the pNPB stock solution.
-
Incubate at 37°C for 10 minutes with shaking.
-
Measure the absorbance of the supernatant at 410 nm.
-
One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
-
Protocol 2: Immobilization of Trypsin on Controlled Pore Glass (CPG)
Materials:
-
Controlled Pore Glass (CPG) beads, aminopropyl-functionalized
-
This compound (4-NPC)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous triethylamine
-
Trypsin from bovine pancreas
-
Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl2
-
Ethanolamine (B43304) solution (1 M, pH 8.5)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for activity assay
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer
Procedure:
-
Activation of Aminopropyl-CPG:
-
Wash 1 g of aminopropyl-CPG beads with anhydrous DMF.
-
Suspend the beads in 20 mL of anhydrous DMF.
-
Add 1 g of this compound and 0.5 mL of anhydrous triethylamine.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the activated CPG beads thoroughly with anhydrous DMF and then with acetone.
-
Dry the activated beads under vacuum.
-
-
Immobilization of Trypsin:
-
Prepare a trypsin solution (5 mg/mL) in 50 mM Tris-HCl buffer (pH 8.0) containing 20 mM CaCl2.
-
Add 100 mg of activated CPG beads to 5 mL of the trypsin solution.
-
Incubate at 4°C for 12 hours with gentle agitation.
-
Collect the supernatant and wash the beads with the coupling buffer to remove non-covalently bound trypsin.
-
Block unreacted sites by incubating the beads with 1 M ethanolamine (pH 8.5) for 2 hours at room temperature.
-
Wash the immobilized trypsin-CPG extensively with the coupling buffer and store at 4°C.
-
-
Determination of Trypsin Activity:
-
Prepare a 1 mM BAPNA stock solution in DMSO.
-
Add 10 mg of immobilized trypsin-CPG to 2.9 mL of 50 mM Tris-HCl buffer (pH 8.2) containing 20 mM CaCl2.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 100 µL of the BAPNA stock solution.
-
Monitor the increase in absorbance at 410 nm for 5 minutes.
-
One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1 µmol of BAPNA per minute.
-
Mandatory Visualization
Caption: Experimental workflow for enzyme immobilization using this compound.
Caption: Chemical reaction mechanism for enzyme immobilization with this compound.
Application Notes and Protocols for Bioconjugation of Proteins using 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroformate (NPCF) is a highly versatile reagent extensively utilized in bioconjugation for the covalent modification of proteins. Its utility stems from its ability to activate nucleophilic functional groups, primarily primary amines (e.g., lysine (B10760008) residues and the N-terminus) and hydroxyl groups (e.g., tyrosine residues), to form stable carbamate (B1207046) and carbonate linkages, respectively.[1][2][3] This activation process facilitates the attachment of various moieties, including small molecules, peptides, polymers, and reporter labels, to proteins.[2] NPCF is particularly valuable for its role as a cleavable, heterobifunctional crosslinker, enabling the creation of reversible conjugates.[1] Applications of NPCF in bioconjugation are widespread, encompassing protein immobilization for biosensors and diagnostics, antibody labeling for immunoassays, and the synthesis of therapeutic protein conjugates.[1][2]
Principle of Reaction
The bioconjugation process using this compound is a two-step reaction. First, the hydroxyl or amine groups on the protein are "activated" by reacting with NPCF. This reaction results in the formation of a reactive 4-nitrophenyl carbonate or carbamate ester on the protein surface, with the release of hydrochloric acid. The highly electrophilic nature of the chloroformate group makes it susceptible to nucleophilic attack by the protein's functional groups.[4] This activation is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the liberated HCl.[4]
In the second step, the activated protein can be conjugated to a second molecule containing a primary amine. The 4-nitrophenoxide group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with the amine of the incoming molecule to form a stable carbamate linkage. Alternatively, if the initial activation was on a hydroxyl group, the resulting carbonate can be used for further reactions.
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions with this compound are influenced by several factors, including the concentration of reagents, reaction time, and pH. The following tables provide a summary of key quantitative parameters for these reactions.
Table 1: Reaction Conditions for Protein Activation with this compound
| Parameter | Recommended Conditions | Notes |
| Target Residues | Primary amines (Lysine, N-terminus), Hydroxyls (Tyrosine) | Amines are generally more nucleophilic and react more readily. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF)[4] | Anhydrous conditions are recommended to prevent hydrolysis of NPCF.[4] |
| Base | Pyridine or Triethylamine[4] | An excess of the base is typically used to neutralize HCl produced during the reaction.[2] |
| Temperature | 0–25 °C (room temperature is common)[4] | Lower temperatures can be used to control the reaction rate. |
| Reaction Time | 2 - 18 hours[5] | Reaction progress can be monitored by techniques like IR spectroscopy.[4][5] |
| Molar Excess of NPCF | 1.8-fold or higher relative to the functional group[6] | The optimal ratio should be determined empirically for each protein. |
Table 2: Quantitative Data for Protein Immobilization using NPCF
| Biomaterial | NPCF Concentration (mg/cm²) | Resulting Enzymatic Activity (BAEE units) | Reference |
| Co-Cr-Mo | 0.65 | 7.4 | [7] |
| Co-Cr-Mo | > 0.65 | ~5.0 | [7] |
| Ti-6Al-4V | 0.65 | 10.5 | [7] |
| Ti-6Al-4V | 1.95 | 4.0 | [7] |
Experimental Protocols
Protocol 1: General Protein Modification with this compound
This protocol describes a general procedure for activating primary amine groups on a protein using NPCF.
Materials:
-
Protein of interest
-
This compound (NPCF)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Desalting column (e.g., Sephadex G-25)[8]
-
Reaction vessel (glass, flame-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with NPCF. If necessary, perform a buffer exchange into an appropriate buffer.
-
-
Activation Reaction:
-
In a separate flame-dried glass vial, dissolve this compound in anhydrous DCM or THF to a desired stock concentration (e.g., 10 mg/mL).
-
Add the appropriate volume of the NPCF stock solution to the protein solution to achieve the desired molar excess (start with a 10 to 20-fold molar excess of NPCF to protein).
-
Immediately add an excess of anhydrous pyridine or triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification of the Activated Protein:
-
Remove the excess unreacted NPCF and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).[8]
-
Collect the protein-containing fractions. The activated protein is now ready for conjugation to an amine-containing molecule.
-
-
Conjugation to an Amine-Containing Molecule (Optional):
-
Add the amine-containing molecule to the purified activated protein solution. A molar excess of the amine-containing molecule is typically used.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Final Purification:
Protocol 2: Characterization of the Bioconjugate
1. SDS-PAGE Analysis:
-
Objective: To confirm the increase in molecular weight upon conjugation.
-
Procedure:
-
Prepare samples of the unconjugated protein, the activated protein, and the final conjugate.
-
Mix samples with SDS-PAGE loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT to assess disulfide bond integrity).
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a suitable fluorescent stain.
-
Expected Result: A successful conjugation will show a band for the conjugate at a higher molecular weight compared to the unconjugated protein.[10]
-
2. Mass Spectrometry (MS):
-
Objective: To determine the precise molecular weight of the conjugate and the degree of labeling.
-
Procedure:
-
Prepare the conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and, if necessary, deglycosylation for glycoproteins.
-
Analyze the sample using a suitable mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Expected Result: The mass spectrum will show a peak corresponding to the molecular weight of the conjugate, confirming the addition of the conjugated molecule. The distribution of peaks can provide information on the heterogeneity of the labeling.[11]
-
Visualizations
Caption: Reaction mechanism for protein bioconjugation using NPCF.
Caption: A typical experimental workflow for protein bioconjugation.
Troubleshooting
Table 3: Troubleshooting Common Issues in NPCF Bioconjugation
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive NPCF: NPCF is moisture-sensitive and can hydrolyze over time. | Use fresh or properly stored NPCF. Store desiccated at 2-8°C. |
| Competing nucleophiles in buffer: Buffers containing primary amines (e.g., Tris, glycine) will react with NPCF. | Perform buffer exchange into an amine-free buffer (e.g., PBS, borate (B1201080) buffer) before the reaction.[12] | |
| Inaccessible target residues: The target amine or hydroxyl groups on the protein may be buried within the protein's 3D structure. | Consider partial denaturation of the protein if its activity can be refolded or is not critical. Alternatively, target more accessible residues. | |
| Suboptimal pH: The reaction with amines is more efficient at slightly alkaline pH, but NPCF hydrolysis also increases. | Optimize the reaction pH. A range of 7.2-8.5 is a good starting point.[13] | |
| Protein Precipitation/Aggregation | High degree of modification: Over-modification can alter the protein's solubility and lead to aggregation. | Reduce the molar excess of NPCF. Optimize the reaction time to control the degree of labeling. |
| Solvent incompatibility: The addition of organic solvents (DCM, THF) can denature some proteins. | Minimize the volume of organic solvent used. Perform the reaction at a lower temperature (4°C). | |
| Heterogeneous Product | Multiple reactive sites: Proteins typically have multiple lysine residues with varying accessibility, leading to a mixture of conjugated species. | This is an inherent feature of amine-targeted conjugation. For more homogeneous products, consider site-specific conjugation methods or purification techniques that can separate different conjugated species (e.g., ion-exchange chromatography). |
By following these protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize this compound for a wide range of protein bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 5. Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
Synthesis of Carbamates Using 4-Nitrophenyl Chloroformate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of carbamates utilizing 4-nitrophenyl chloroformate. This versatile reagent is widely employed in organic synthesis, particularly in the fields of medicinal chemistry and drug development, for the formation of carbamate (B1207046) linkages. Carbamates are crucial functional groups present in numerous pharmaceuticals and are often used as protecting groups for amines or as linkers in antibody-drug conjugates (ADCs).
Introduction
This compound serves as an efficient activating agent for the introduction of a carbonyl group, which subsequently reacts with primary or secondary amines to yield the corresponding carbamate. The 4-nitrophenoxy group is an excellent leaving group, facilitating the reaction under mild conditions. This method offers a reliable and straightforward approach to carbamate synthesis with generally high yields.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the chloride ion and subsequently the 4-nitrophenoxide anion, resulting in the formation of the stable carbamate product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Quantitative Data Summary
The following table summarizes various reported conditions for the synthesis of carbamates from this compound, highlighting the versatility of this reagent with different substrates and reaction parameters.
| Amine Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 6-(Tritylthio)hexane-1-amine | DIEA | THF | Room Temp. | 2 h | Not explicitly stated, but 1.21g of product was obtained from 1.21g of starting amine | [1] |
| Benzylamine | Triethylamine (B128534) | Dichloromethane (B109758) | Ice bath | Not specified | 72-94% | [2] |
| 3-(1-Dimethylamino)ethyl)phenol | Triethylamine | Dichloromethane | -78 °C | 3.5 h | 93% | [3] |
| Various anilines | Amine base | Not specified | Room Temp. | < 1 h | High yields | [4] |
| 10-Hydroxycamptothecin derivative | Triethylamine | Dichloromethane | 0 °C to rt | 9 h | 64% (for the activated carbonate) | |
| Amino acid | Sodium Carbonate | tert-Butanol/Water | 50 °C | 12 h | Good yields | |
| Polymer with hydroxyl groups (activation step) | DMAP | Dichloromethane | Room Temp. | 4-24 h | Not specified | [5] |
Experimental Protocols
Safety Precautions: this compound is a corrosive and toxic substance.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: General Procedure for the Synthesis of a Carbamate from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution of Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF.
-
Addition of Base: Add the tertiary amine base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of this compound: Slowly add a solution of this compound (1.05 - 1.2 eq.) in anhydrous DCM or THF to the stirred amine solution. The this compound can also be added portion-wise as a solid, but dissolution is recommended for better control of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure carbamate.
Protocol 2: Synthesis of a Carbamate Linker for Drug Conjugation
This protocol describes the activation of a hydroxyl-containing molecule with this compound, followed by reaction with an amine-containing drug or linker.
Part A: Activation of the Hydroxyl Group
Materials:
-
Hydroxyl-containing molecule
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (TEA)
Procedure:
-
Dissolve the hydroxyl-containing molecule (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add pyridine or TEA (1.5 - 2.0 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.2 - 1.5 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Upon completion, the activated intermediate can be used directly in the next step or purified after an appropriate aqueous work-up as described in Protocol 1.
Part B: Carbamate Formation
Materials:
-
Activated carbonate from Part A
-
Amine-containing drug or linker
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Tertiary amine base (e.g., TEA or DIEA)
Procedure:
-
Dissolve the activated carbonate (1.0 eq.) in anhydrous DMF or DCM.
-
In a separate flask, dissolve the amine-containing drug or linker (1.0 - 1.2 eq.) and the tertiary amine base (1.5 - 2.0 eq.) in the same solvent.
-
Slowly add the amine solution to the activated carbonate solution at room temperature.
-
Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the final carbamate conjugate using an appropriate chromatographic technique (e.g., silica gel chromatography, preparative HPLC).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of carbamates derived from this compound.
Caption: Reaction mechanism of carbamate formation.
Caption: General experimental workflow for carbamate synthesis.
References
- 1. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: Preparation of Activated Carbonates using 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroformate (4-NPC) is a highly versatile reagent in organic synthesis, primarily utilized for the activation of alcohols and phenols to form 4-nitrophenyl carbonates.[1] These activated carbonates are valuable intermediates, particularly in the fields of bioconjugation, drug delivery, and polymer chemistry. The 4-nitrophenyl group serves as an excellent leaving group, facilitating subsequent nucleophilic substitution by amines, thiols, or other alcohols to form carbamates, thiocarbonates, and new carbonates, respectively.[2][3] This reactivity makes 4-NPC an essential tool for creating stable linkers in antibody-drug conjugates (ADCs), modifying polymers such as polyethylene (B3416737) glycol (PEG), and introducing protecting groups in multi-step syntheses.[4][5]
The reaction of this compound with a hydroxyl group is typically carried out under mild conditions, often at room temperature or cooled to 0°C, in the presence of a base to neutralize the hydrochloric acid byproduct.[2] The choice of base and solvent can be optimized to achieve high yields and purity. The progress of the reaction can often be monitored by the disappearance of the starting alcohol and the formation of the activated carbonate product. A key advantage of this method is the generation of a chromophoric 4-nitrophenolate (B89219) ion upon reaction of the activated carbonate with a nucleophile, which can be used for spectrophotometric quantification of the reaction progress.[3]
Applications in Research and Drug Development
The preparation of activated carbonates using this compound has several key applications in the life sciences and drug development:
-
Bioconjugation and Antibody-Drug Conjugates (ADCs): Activated carbonates are instrumental in linking cytotoxic drugs to monoclonal antibodies. The hydroxyl group of a drug or a linker can be activated with 4-NPC, and the resulting 4-nitrophenyl carbonate readily reacts with amine residues (e.g., lysine) on the antibody to form a stable carbamate (B1207046) linkage.[4]
-
PEGylation: Polyethylene glycol (PEG) is frequently conjugated to therapeutic proteins and small molecules to improve their pharmacokinetic profiles. 4-NPC is used to activate the terminal hydroxyl groups of PEG, creating a reactive intermediate for subsequent conjugation to drugs or proteins.[5][6][7]
-
Protecting Group Chemistry: The 4-nitrophenyl carbonate group can be used as a base-labile protecting group for alcohols and amines. These groups are stable under acidic and neutral conditions but can be cleaved under mild basic conditions.[3]
-
Solid-Phase Synthesis: Polymer-bound 4-nitrophenyl carbonates are used in solid-phase peptide synthesis and other combinatorial chemistry applications.
-
Prodrug Synthesis: The formation of carbonate linkages can be employed in the design of prodrugs, where the active drug is released upon enzymatic or chemical cleavage of the carbonate bond.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Nitrophenyl Activated Carbonates from Alcohols
This protocol describes a general method for the activation of a primary or secondary alcohol using this compound.
Materials:
-
Alcohol (substrate)
-
This compound (4-NPC)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM.
-
Add the base (1.1-1.5 eq.) to the solution and stir.
-
In a separate flask, dissolve this compound (1.1-1.5 eq.) in anhydrous DCM.
-
Cool the alcohol solution to 0°C using an ice bath.
-
Slowly add the 4-NPC solution dropwise to the stirring alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The appearance of a yellow color in the reaction mixture may indicate the formation of 4-nitrophenol (B140041) as a byproduct.[8]
-
Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Activation of Polyethylene Glycol (PEG) with this compound
This protocol details the activation of the terminal hydroxyl groups of polyethylene glycol.
Materials:
-
Polyethylene glycol (PEG) of desired molecular weight
-
This compound (4-NPC)
-
Anhydrous dichloromethane (DCM) or Ethylene Dichloride (EDC)[5]
-
Anhydrous benzene (B151609) (for azeotropic drying of PEG)
-
Diethyl ether (for precipitation)
Procedure:
-
Azeotropically dry the PEG by dissolving it in anhydrous benzene and removing the solvent under reduced pressure. Repeat this step two to three times to ensure the PEG is anhydrous.[5]
-
Dissolve the dried PEG (1.0 eq. of hydroxyl groups) in anhydrous DCM or EDC in a flame-dried flask under an inert atmosphere.[5]
-
Add the base to the PEG solution. For TEA, a 3-fold molar excess per hydroxyl group is often used.[5] For DMAP, stoichiometric amounts can be sufficient and may lead to a more efficient reaction at room temperature.[6][7]
-
Add this compound (1.5-3.0 eq. per hydroxyl group) to the stirring PEG solution. The reaction can be performed at room temperature.[5][8]
-
Stir the reaction mixture for 4-24 hours. Monitor the reaction by TLC if applicable.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in a minimal amount of DCM and precipitate the activated PEG by adding the solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The degree of activation can be determined by reacting a known amount of the activated PEG with a primary amine and quantifying the released 4-nitrophenol spectrophotometrically at ~400 nm.[9]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 4-Nitrophenyl Activated Carbonates
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Triethylamine | Dichloromethane | Room Temp. | - | 72-94 | [10] |
| 5'-O-Tritylthymidine | Pyridine | - | Room Temp. | 27 | 89 | [1] |
| 2,2,2-Trifluoroethanol | Triethylamine | Dichloromethane | 0 to Room Temp. | 0.83 | - | |
| Poly(trimethylene carbonate) | DMAP | Dichloromethane | Room Temp. | 4-24 | - | [8] |
| Four-arm PEG-hydroxyl | - | Dichloromethane | Room Temp. | 72 | 93 (coupling) | [9] |
| PEG (400 Da) | Triethylamine | Ethylene Dichloride | Room Temp. | 5 | - | [5] |
| PEG (8000 Da) | Triethylamine | Ethylene Dichloride | Room Temp. | 5 | - | [5] |
| PEG (20,000 Da) | Triethylamine | Ethylene Dichloride | Room Temp. | 5 | - | [5] |
Table 2: Characterization Data for Selected 4-Nitrophenyl Activated Carbonates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| 4-Nitrophenyl benzylcarbonate | 7.08-6.83 (d, 2H), 6.13-5.99 (m, 6H), 4.02 (s, 2H) | 129.00, 128.78, 125.23, 121.73, 70.93 | 1753 (C=O) | [10] |
| 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate | 8.28 (dd, 2H), 7.39 (dd, 2H), 1.74-1.55 (m, 5H), 1.45-1.42 (m, 1H), 1.24 (s, 6H), 1.21 (s, 6H) | 155.8, 153.9, 145.2, 125.2, 121.6, 60.9, 39.2, 31.5, 20.4, 16.7 | 1797 (C=O) | [11] |
Mandatory Visualizations
Caption: General workflow for the preparation of activated carbonates and their subsequent reaction.
Caption: Logical pathway for the synthesis and action of an Antibody-Drug Conjugate (ADC).
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.afu.edu.np [old.afu.edu.np]
- 6. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 7. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. orgsyn.org [orgsyn.org]
Application Notes and Protocols: The Role of 4-Nitrophenyl Chloroformate in the Synthesis of Polyrotaxane Drug Carriers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyrotaxanes are a class of mechanically interlocked supramolecular structures with significant potential as drug delivery carriers.[1] Their unique architecture, consisting of cyclic molecules (e.g., cyclodextrins) threaded onto a linear polymer axle and trapped by bulky "stopper" molecules, allows for the development of novel materials like stimuli-responsive nanoparticles and slide-ring gels.[1][2] The synthesis of these complex structures often requires the activation of terminal groups on the polymer axle. 4-Nitrophenyl chloroformate (4-NPC) is a versatile and highly reactive reagent widely used for this purpose, particularly for activating terminal hydroxyl groups on polymers like poly(ethylene glycol) (PEG).[3][4][5] This activation is a critical step, enabling the subsequent attachment of bulky stopper molecules in a common synthetic strategy known as "threading-followed-by-stoppering".[1]
4-NPC's utility stems from its ability to convert hydroxyl groups into reactive 4-nitrophenyl carbonates under mild conditions.[4][5] The 4-nitrophenoxide is an excellent leaving group, facilitating efficient reactions with nucleophiles, such as the amine groups on stopper molecules, to form stable carbamate (B1207046) linkages.[5] This document provides detailed protocols and application notes for the use of this compound in the synthesis of polyrotaxane-based drug carriers.
Core Synthetic Strategy: Threading-Followed-by-Stoppering
The most prevalent method for synthesizing polyrotaxanes involves three main stages:[1][6]
-
Activation of the Polymer Axle: The terminal hydroxyl groups of a linear polymer, typically PEG, are activated using this compound.
-
Formation of a Pseudopolyrotaxane: The activated polymer axle is mixed with cyclic molecules, such as α-cyclodextrins (α-CDs), in a suitable solvent. The cyclodextrins thread onto the polymer chain, driven by non-covalent interactions, forming a pseudopolyrotaxane intermediate.[6]
-
Stoppering Reaction: Bulky molecules are covalently attached to the ends of the activated polymer axle, preventing the dethreading of the cyclodextrins and forming the final, stable polyrotaxane structure.
Experimental Protocols
Protocol 1: Activation of Hydroxyl-Terminated Poly(ethylene glycol) with this compound
This protocol details the synthesis of PEG-bis(4-nitrophenyl carbonate), an activated precursor for polyrotaxane synthesis. The following procedure is adapted from the synthesis of four-arm PEG-nitrophenyl carbonate and is applicable to linear PEGs.[7]
Materials:
-
Hydroxyl-terminated Poly(ethylene glycol) (PEG-OH)
-
This compound (4-NPC)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)[8][9]
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the hydroxyl-terminated PEG in anhydrous DCM.
-
In a separate flask, dissolve this compound (typically 1.5 to 3 molar equivalents per hydroxyl group) in anhydrous DCM.[7]
-
Add the appropriate base (e.g., pyridine, TEA, or a catalytic amount of DMAP) to the PEG solution.[8][9]
-
Slowly add the 4-NPC solution dropwise to the stirring PEG solution at room temperature.
-
Allow the reaction to stir at room temperature for 4 to 72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3][7][9]
-
Upon completion, the reaction mixture can be washed with sodium bicarbonate (NaHCO3) solution and water to remove excess reagents and byproducts.[3]
-
The activated polymer is precipitated by adding the DCM solution to a large volume of cold diethyl ether.
-
The precipitate is collected by centrifugation or filtration and washed multiple times with diethyl ether.[7]
-
The final product, PEG-bis(4-nitrophenyl carbonate), is dried under vacuum.
Quantification of Activation: The degree of activation can be determined by quantifying the release of 4-nitrophenol (B140041) in a sodium hydroxide (B78521) solution. The absorbance of the resulting 4-nitrophenoxide is measured at 405 nm (extinction coefficient: 18,000 M⁻¹cm⁻¹ in 1 M NaOH).[7] A coupling efficiency of over 90% is often achievable.[7]
Protocol 2: Formation of Pseudopolyrotaxane with α-Cyclodextrin
This protocol describes the threading of α-cyclodextrins onto the activated PEG axle.[6]
Materials:
-
PEG-bis(4-nitrophenyl carbonate) (from Protocol 1)
-
α-Cyclodextrin (α-CD)
-
Distilled water or appropriate solvent
Procedure:
-
Prepare a saturated solution of α-cyclodextrin in distilled water at room temperature.
-
Dissolve the PEG-bis(4-nitrophenyl carbonate) in a minimal amount of a suitable solvent that is miscible with water (if necessary) and add it to the α-CD solution.
-
Stir the mixture vigorously for 24 to 48 hours at room temperature.
-
The formation of the pseudopolyrotaxane is often indicated by the formation of a white precipitate as the inclusion complex is less soluble than the individual components.
-
Collect the precipitate by centrifugation and wash with water to remove uncomplexed α-CD.
-
Lyophilize the washed precipitate to obtain the dry pseudopolyrotaxane.
Protocol 3: Stoppering of Pseudopolyrotaxane with an Amine-Containing Molecule
This protocol details the final stoppering reaction to form the stable polyrotaxane. The activated 4-nitrophenyl carbonate ends of the pseudopolyrotaxane react with a bulky amine-containing molecule.
Materials:
-
Pseudopolyrotaxane (from Protocol 2)
-
Bulky amine stopper molecule (e.g., L-phenylalanine, adamantanamine)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
Procedure:
-
Under a nitrogen atmosphere, dissolve the dry pseudopolyrotaxane in anhydrous DMF.
-
In a separate flask, dissolve the bulky amine stopper molecule (excess molar equivalents relative to the PEG ends) and DIPEA in anhydrous DMF.
-
Add the solution of the stopper molecule to the pseudopolyrotaxane solution.
-
Stir the reaction mixture at room temperature for 24 to 48 hours.
-
The resulting polyrotaxane can be purified by precipitation in a non-solvent (e.g., methanol (B129727) or diethyl ether) to remove unreacted stopper molecules and byproducts.
-
The purified polyrotaxane is collected by filtration and dried under vacuum.
Data Presentation
Table 1: Reaction Parameters for PEG Activation with this compound
| Parameter | Value/Range | Reference |
| Polymer | Hydroxyl-terminated PEG | [3][7] |
| Activating Reagent | This compound (4-NPC) | [3][7][8] |
| Molar Equivalence (NPC per OH) | 1.5 - 3 M | [7][9] |
| Base | Pyridine, TEA, DMAP | [8][9] |
| Solvent | Anhydrous Dichloromethane (DCM) | [3][7] |
| Reaction Temperature | Room Temperature | [3][7] |
| Reaction Time | 4 - 72 hours | [3][7][9] |
| Coupling Efficiency | > 90% | [7] |
Table 2: Components for Polyrotaxane Synthesis
| Component | Function | Example Materials | Reference |
| Axle Polymer | Linear backbone | Poly(ethylene glycol) (PEG) | [6][10] |
| Cyclic Molecule | Threaded rings | α-Cyclodextrin (α-CD) | [6][11] |
| Activating Reagent | Activates axle termini | This compound | [3][7] |
| Stopper Molecule | Bulky end-caps | L-Phenylalanine, Adamantanamine | [6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Application of Polyrotaxane Cross-Linking Agent Based on Cyclodextrin in Gel Materials Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 6. Synthesis and characterization of biodegradable polyrotaxane as a novel supramolecular-structured drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Branched polyrotaxane hydrogels consisting of alpha-cyclodextrin and low-molecular-weight four-arm polyethylene glycol and the utility of their thixotropic property for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Coupling of Peptides to Macromers using 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of peptides to macromers is a critical strategy in drug delivery, tissue engineering, and various biomedical applications. This process can enhance the therapeutic efficacy of peptides by improving their stability, solubility, and pharmacokinetic profiles. One effective method for this conjugation is the activation of hydroxyl-containing macromers with 4-nitrophenyl chloroformate (NPC), which creates a reactive carbonate ester that readily couples with primary amines on peptides, such as the N-terminus or the ε-amino group of lysine (B10760008) residues. This document provides detailed application notes and protocols for this conjugation strategy.
The reaction proceeds in two main stages: the activation of the macromer and the subsequent coupling with the peptide. The activation step involves the reaction of the terminal hydroxyl groups of the macromer with this compound in the presence of a base, typically 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine (B128534) (TEA), to form a 4-nitrophenyl carbonate-activated macromer. This activated macromer is then reacted with the peptide, resulting in the formation of a stable carbamate (B1207046) linkage and the release of 4-nitrophenol (B140041), a chromogenic byproduct that can be monitored to track the reaction's progress.
Data Presentation
The efficiency of the peptide conjugation process is influenced by several factors, including the molar ratio of reactants, reaction time, temperature, and pH. Below is a summary of typical quantitative data for the conjugation of a model peptide to a 4-nitrophenyl carbonate-activated macromer.
| Parameter | Typical Value/Range | Method of Determination |
| Macromer Activation | ||
| NPC to Hydroxyl Group Molar Ratio | 1.5:1 to 3:1 | Empirically determined |
| Catalyst (DMAP/TEA) to Hydroxyl Group Molar Ratio | 1.5:1 to 3:1 | Empirically determined |
| Activation Reaction Time | 2 - 24 hours | Thin-Layer Chromatography (TLC), NMR |
| Activation Temperature | Room Temperature | Controlled by reaction vessel incubation |
| Activation Efficiency | >90% | UV-Vis Spectroscopy, NMR |
| Peptide Coupling | ||
| Molar Ratio (Activated Macromer:Peptide) | 5:1 to 20:1 | Determined empirically for desired PEGylation |
| Reaction Time | 2 - 24 hours | Monitored by RP-HPLC |
| Reaction Temperature | 4 - 25 °C | Controlled by reaction vessel incubation |
| pH | 8.0 - 9.0 | pH meter |
| Conjugation Efficiency | 70 - 95% | RP-HPLC, Mass Spectrometry |
| Yield of Purified Conjugate | 50 - 80% | Gravimetric analysis after purification |
Experimental Protocols
Part 1: Activation of Hydroxyl-Containing Macromer with this compound
This protocol describes the activation of a hydroxyl-terminated macromer (e.g., polyethylene (B3416737) glycol, PEG) using this compound.
Materials:
-
Hydroxyl-terminated macromer (e.g., PEG, 8 kDa)
-
This compound (NPC)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Flame-dried glassware
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the hydroxyl-terminated macromer in anhydrous DCM.
-
Reagent Addition: To the macromer solution, add this compound (1.5 to 3 molar equivalents per hydroxyl group).
-
Catalyst Addition: In a separate flame-dried flask, dissolve DMAP or TEA (1.5 to 3 molar equivalents per hydroxyl group) in anhydrous DCM. Add this solution dropwise to the macromer and NPC mixture with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 2 to 24 hours. The reaction progress can be monitored by TLC.
-
Purification of Activated Macromer:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the activated macromer by adding the concentrated solution to cold, stirring anhydrous diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with anhydrous diethyl ether to remove unreacted reagents and byproducts.
-
Dry the purified 4-nitrophenyl carbonate-activated macromer under vacuum.
-
-
Characterization of Activation: The degree of activation can be quantified by dissolving a known amount of the activated macromer in a 1 M NaOH solution and measuring the absorbance of the released 4-nitrophenolate (B89219) at 405 nm (extinction coefficient ≈ 18,000 M⁻¹cm⁻¹)[1].
Part 2: Covalent Coupling of Peptide to Activated Macromer
This protocol details the conjugation of a peptide to the 4-nitrophenyl carbonate-activated macromer.
Materials:
-
4-Nitrophenyl carbonate-activated macromer
-
Peptide with at least one primary amine
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.5) or phosphate-buffered saline (PBS, pH 7.2-7.4). Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M glycine
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activated Macromer Dissolution: Immediately before use, dissolve the 4-nitrophenyl carbonate-activated macromer in a small volume of the same reaction buffer. The amount to use will depend on the desired molar excess (e.g., 10-fold molar excess over the peptide).
-
Conjugation Reaction: Add the dissolved activated macromer to the peptide solution. Mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-18 hours. The progress of the reaction can be monitored by the appearance of a yellow color due to the release of 4-nitrophenol.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature to consume any remaining activated macromer.
-
Purification of the Peptide-Macromer Conjugate:
-
Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). The PEGylated peptide will generally elute earlier than the unmodified peptide due to the increased hydrophilicity from the PEG chain.[2]
-
Monitor the elution at 220 nm and 280 nm (if the peptide contains aromatic residues).
-
Collect the fractions corresponding to the conjugate peak.
-
Lyophilize the collected fractions to obtain the purified peptide-macromer conjugate.
-
Part 3: Characterization of the Peptide-Macromer Conjugate
Methods:
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the purified conjugate. The mass should correspond to the sum of the peptide mass and the mass of the attached macromer(s).[2]
-
Size Exclusion Chromatography (SEC): SEC can be used to determine the molecular weight distribution of the conjugate and to detect any unreacted macromer or aggregates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information. Successful conjugation is evidenced by the disappearance of the terminal hydroxyl proton signal of the macromer and the appearance of new signals corresponding to the peptide. The degree of conjugation can be quantified by comparing the integration of characteristic peptide peaks to the macromer backbone signal.[3]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final conjugate.
Visualizations
Caption: Experimental workflow for peptide-macromer conjugation.
Caption: Reaction mechanism for peptide-macromer conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Activation Efficiency | Moisture in reaction | Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Insufficient catalyst or NPC | Use a 1.5 to 3-fold molar excess of NPC and catalyst. | |
| Yellow color in final product after purification | Residual 4-nitrophenol | Improve purification by thorough washing of the precipitate or optimizing the HPLC gradient. Note that very small amounts of 4-nitrophenol can cause a yellow color and may not be detrimental to the final application.[4] |
| Low Peptide Coupling Efficiency | pH of the reaction is too low | Ensure the reaction buffer is at the optimal pH (8.0-9.0) to deprotonate the primary amines of the peptide. |
| Hydrolysis of the activated macromer | Use the activated macromer immediately after preparation or store it under anhydrous conditions. | |
| Steric hindrance | Increase the molar excess of the activated macromer. Increase the reaction time or temperature. | |
| Peptide aggregation | Modify the reaction buffer with additives to reduce aggregation, if compatible with the reaction chemistry. | |
| Multiple products in the final sample | Multiple reactive amines on the peptide | Control the stoichiometry of the reactants to favor mono-conjugation. Further purification may be required to isolate the desired product. |
| Side reactions | Ensure the peptide is of high purity and that all protecting groups are removed. |
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Dendrimers using 4-Nitrophenyl Chloroformate for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of dendrimers using 4-nitrophenyl chloroformate (NPC). This method activates the terminal hydroxyl or amine groups of dendrimers, creating a reactive surface for the conjugation of various molecules, including drugs, targeting ligands, and imaging agents. This functionalization is a critical step in the development of sophisticated dendrimer-based drug delivery systems.
Introduction to Dendrimer Modification with this compound
Dendrimers, particularly poly(amidoamine) (PAMAM) dendrimers, are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their surface functional groups can be readily modified to enhance their therapeutic potential. The use of this compound is a versatile and efficient method for activating terminal hydroxyl or primary amine groups on the dendrimer surface. This activation results in the formation of reactive 4-nitrophenyl carbonate or carbamate (B1207046) esters, respectively. These activated esters can then readily react with nucleophiles, such as amines or hydroxyls on drug molecules or targeting moieties, to form stable carbamate or carbonate linkages. This covalent conjugation allows for precise control over the composition and functionality of the final dendrimer-drug conjugate.
Experimental Protocols
This section provides detailed protocols for the activation of hydroxyl-terminated PAMAM (PAMAM-OH) dendrimers with this compound and the subsequent conjugation of a model amine-containing molecule.
Materials and Equipment
-
Hydroxyl-terminated PAMAM dendrimer (e.g., Generation 4, G4-OH)
-
This compound (NPC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine (B92270)
-
Triethylamine (TEA)
-
Amine-containing molecule for conjugation (e.g., a model drug or peptide)
-
Dialysis tubing (MWCO appropriate for the dendrimer generation)
-
Magnetic stirrer and stir bars
-
Round bottom flasks and standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Activation of G4 PAMAM-OH Dendrimer with this compound
This protocol describes the activation of the terminal hydroxyl groups of a G4 PAMAM-OH dendrimer.
Experimental Workflow for Dendrimer Activation
Caption: Workflow for activating PAMAM-OH dendrimers with NPC.
-
Preparation of Dendrimer Solution:
-
In a dry round bottom flask under an inert atmosphere (e.g., nitrogen), dissolve G4 PAMAM-OH dendrimer in anhydrous DMF to a final concentration of 10-20 mg/mL.
-
Stir the solution at room temperature until the dendrimer is completely dissolved.
-
-
Activation Reaction:
-
In a separate flask, prepare a solution of this compound (NPC) in anhydrous DMF. The molar ratio of NPC to the terminal hydroxyl groups of the dendrimer should be optimized, typically ranging from 1.1 to 2 equivalents per hydroxyl group.
-
To the dendrimer solution, add anhydrous pyridine (acting as a base) with a molar equivalent equal to that of NPC.
-
Slowly add the NPC solution dropwise to the stirring dendrimer solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of NPC.
-
-
Purification of the Activated Dendrimer:
-
After the reaction is complete, the mixture is typically purified by dialysis to remove unreacted NPC, pyridine hydrochloride, and other small molecule impurities.
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (e.g., 1-3.5 kDa for G4 dendrimers).
-
Dialyze against a mixture of DMF and water, followed by extensive dialysis against deionized water for 2-3 days with frequent water changes.
-
The purified activated dendrimer solution is then lyophilized (freeze-dried) to obtain a white or pale-yellow powder.
-
Store the activated dendrimer under vacuum or in a desiccator to prevent hydrolysis.
-
Protocol 2: Conjugation of an Amine-Containing Molecule to Activated Dendrimer
This protocol outlines the general procedure for conjugating a molecule with a primary or secondary amine to the NPC-activated dendrimer.
Experimental Workflow for Drug Conjugation
Troubleshooting & Optimization
Technical Support Center: 4-Nitrophenyl Chloformate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, in reactions involving 4-nitrophenyl chloroformate (4-NPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (4-NPC) is a highly reactive organochlorine compound. It serves as a versatile reagent in organic synthesis, primarily for the preparation of carbamates, carbonates, and activated esters.[1][2] Its high reactivity makes it suitable for peptide coupling, creating prodrugs, functionalizing polymers, and as an amine protecting group.[1][2][3][4]
Q2: My reaction mixture turned yellow. What does this indicate?
A yellow coloration in the reaction mixture is often due to the presence of 4-nitrophenol (B140041), which is a byproduct of the reaction or a result of the decomposition of 4-NPC.[5][6] While small amounts of 4-nitrophenol are expected as it is the leaving group, an intense or early onset of yellow color can indicate significant hydrolysis of the starting material or the activated intermediate, which can contribute to lower yields of the desired product.[5][6]
Q3: What are the key safety precautions when working with this compound?
This compound is a hazardous substance that is toxic, corrosive, and an irritant.[2][7][8][9][10][11] It causes severe skin burns and eye damage.[7][9] It is also moisture-sensitive and can release toxic gases upon decomposition or contact with water.[8][10][12] Always handle 4-NPC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Store it in a cool, dry place, away from moisture, heat, and incompatible materials like strong bases and oxidizing agents.[10][11][12][13]
Q4: How should I store and handle this compound to ensure its stability?
This compound is sensitive to moisture and heat.[12][14] It should be stored in a tightly sealed container in a refrigerator (around 4°C) under an inert atmosphere to prevent decomposition.[10][11] Avoid exposure to moist air and water.[10][11]
Troubleshooting Guide: Low Reaction Yields
Issue 1: Low or No Product Formation
Possible Cause 1: Poor Quality or Decomposed 4-NPC
-
Solution: Use fresh, high-purity 4-NPC. If the reagent is old or has been improperly stored, its decomposition can lead to low reactivity. The solid should be a pale yellow or off-white crystalline powder.[12]
Possible Cause 2: Presence of Moisture
-
Solution: 4-NPC readily hydrolyzes in the presence of water.[8][10][15] Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][16]
Possible Cause 3: Inappropriate Base
-
Solution: The choice and amount of base are critical. A base is typically required to neutralize the HCl byproduct.[1] Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used.[1][5] For activation of alcohols, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be effective.[6] However, the base strength can influence competing pathways, so it may need to be optimized for your specific substrate.[1]
Possible Cause 4: Unsuitable Solvent
-
Solution: Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are common solvents for 4-NPC reactions.[1] Avoid using solvents that can react with 4-NPC, such as DMF, which has been reported to react with the reagent.[6] The solvent should be chosen based on the solubility of the reactants and its inertness to the reaction conditions.[16]
Issue 2: Formation of Significant Side Products
Possible Cause 1: Hydrolysis of 4-NPC or the Activated Intermediate
-
Solution: As mentioned, rigorous exclusion of moisture is key. The formation of 4-nitrophenol is a primary indicator of hydrolysis.[5]
Possible Cause 2: Reaction with the Solvent
-
Solution: Ensure the chosen solvent is inert under the reaction conditions. Protic solvents like alcohols should be avoided unless they are the intended nucleophile.
Possible Cause 3: Intermolecular Side Reactions
-
Solution: In cases with di-functional substrates (e.g., polymers with multiple hydroxyl groups), intermolecular cross-linking can occur.[6] Using dilute reaction conditions can sometimes minimize these side reactions.
The following diagram illustrates a general workflow for troubleshooting low yields in 4-NPC reactions.
Caption: A logical workflow for troubleshooting low yields in reactions using this compound.
Key Reaction Pathways
The desired reaction of 4-NPC with a nucleophile (e.g., an alcohol or amine) leads to the formation of a carbonate or carbamate (B1207046), respectively. However, side reactions, primarily hydrolysis, can compete with the main reaction and reduce the yield.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a carbonate and a carbamate using this compound.
Protocol 1: Synthesis of 4-Nitrophenyl Benzyl (B1604629) Carbonate
This protocol is adapted from a procedure for the protection of benzyl alcohol.[5]
-
Dissolution: Dissolve benzyl alcohol (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition: To this solution, add this compound (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the crude mixture in vacuo.
-
Purification: Purify the residue by silica (B1680970) gel flash chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield the product.
Protocol 2: Synthesis of 4-Nitrophenyl Benzyl Carbamate
This protocol is adapted from a procedure for the protection of benzylamine (B48309), which highlights modifications needed for more nucleophilic substrates.[5]
-
Initial Setup: Dissolve this compound (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the mixture in an ice bath (0 °C).
-
Nucleophile Addition: Add benzylamine (1.8 eq) dropwise to the cooled reaction mixture.
-
Reaction: Monitor the reaction to completion by TLC while maintaining the temperature.
-
Work-up and Purification: The purification is similar to that of the carbonate, involving concentration and silica gel chromatography.
The following diagram illustrates a general experimental workflow for these types of reactions.
Caption: A typical experimental workflow for reactions involving this compound.
Quantitative Data Summary
While comprehensive tables comparing yields under various conditions are scarce in the literature, the following table summarizes reported yields for specific reactions to provide a benchmark.
| Substrate | Product | Base | Solvent | Temperature | Yield | Reference |
| Benzyl Alcohol | 4-Nitrophenyl Benzyl Carbonate | Triethylamine | Dichloromethane | Room Temp. | 94% | [5] |
| Benzylamine | 4-Nitrophenyl Benzyl Carbamate | Triethylamine | Dichloromethane | 0 °C | 72% | [5] |
| 4-Nitrophenol | This compound | Diethylaniline | Toluene | 0 °C | 65% | [17] |
| 4-Nitrophenol | This compound | Pyridine | Toluene | 0 °C | 85% | [17] |
| 4-Nitrophenol | This compound | Diethylaniline (added before 4-nitrophenol) | Toluene | 0 °C | 96% | [17] |
References
- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. This compound | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. This compound(7693-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound Manufacturers, with SDS [mubychem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Page loading... [guidechem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. JP2011001330A - Method for producing this compound - Google Patents [patents.google.com]
Technical Support Center: 4-Nitrophenyl Chloroformate Reactions
Welcome to the technical support center for 4-Nitrophenyl Chloroformate (4-NPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction mixture immediately turn bright yellow after adding this compound?
A bright yellow color in the reaction mixture is typically due to the presence of the 4-nitrophenolate (B89219) anion, which is formed upon the release of the 4-nitrophenol (B140041) leaving group.[1][2] This can happen under basic conditions or when the reaction with the nucleophile is very rapid. While it indicates that a reaction is occurring, a very intense, immediate color change might suggest the reaction is happening too quickly or that some of the 4-NPC has hydrolyzed.[1]
Q2: What is the primary cause of low yields in my reaction?
The most common cause of low yields is the hydrolysis of this compound by trace amounts of water in the reagents or solvent.[3][4] 4-NPC is highly sensitive to moisture and will readily react with water to form 4-nitrophenol and hydrochloric acid, consuming the reagent before it can react with your intended nucleophile.[4][5] Other causes can include using a weak nucleophile, insufficient reaction time, or the formation of stable side products.[6]
Q3: How should I properly store and handle this compound?
This compound is sensitive to moisture and heat.[7] It should be stored in a tightly sealed container in a cool, dry place, often refrigerated (2-8°C).[8][9] All handling should be performed in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon), using dry glassware and anhydrous solvents to prevent hydrolysis.[6][8]
Q4: What is the role of a base like triethylamine (B128534) or pyridine (B92270) in the reaction?
A base is typically added to the reaction to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[4][10] This prevents the protonation of the nucleophile, which would render it unreactive. The choice and amount of base are critical, as excess base can sometimes promote side reactions.
Q5: My purification is difficult due to a persistent yellow impurity. What is it and how can I remove it?
The persistent yellow impurity is almost always 4-nitrophenol, a byproduct of the reaction or hydrolysis.[2] It can often be removed with an aqueous workup using a dilute base wash (e.g., sodium bicarbonate solution), which will deprotonate the phenol (B47542) and extract it into the aqueous layer. However, if your product is base-sensitive, careful column chromatography or recrystallization may be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield when Reacting with Amines
| Potential Cause | Recommended Solution(s) |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).[6] |
| Increased Nucleophilicity of Amine | For highly nucleophilic amines (like primary amines), the reaction can be very fast and exothermic. Consider lowering the reaction temperature (e.g., using an ice bath) and adding the amine dropwise to a solution of the 4-NPC to maintain control.[1] |
| Formation of Isocyanate | With primary amines, the initially formed carbamate (B1207046) can sometimes convert to an isocyanate, especially at elevated temperatures.[4][11][12] Monitor the reaction closely and use the mildest possible conditions. |
| Incomplete Reaction | If the amine is a poor nucleophile, the reaction may be slow. Monitor progress by TLC or LC-MS. Gentle heating may be required, but this increases the risk of side reactions. |
Issue 2: Side Reactions and Low Yield when Reacting with Alcohols
| Potential Cause | Recommended Solution(s) |
| Moisture Contamination | As with amines, hydrolysis is a major competing reaction. Strict anhydrous conditions are critical for success.[6] |
| Poor Nucleophilicity of Alcohol | Alcohols are generally less nucleophilic than amines. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often required.[2] Allow for longer reaction times and monitor completion by TLC or LC-MS. |
| Polymer Crosslinking / Intramolecular Cyclization | If your substrate is a polymer or a diol, an adjacent hydroxyl group can attack the newly formed 4-nitrophenyl carbonate, leading to crosslinking or the formation of a cyclic carbonate.[2][12] Using dilute reaction conditions can help minimize these intermolecular reactions. |
| Difficult Purification | Removing residual DMAP and 4-nitrophenol can be challenging.[2] An acidic wash during the workup can help remove the basic DMAP, while a basic wash can remove the acidic 4-nitrophenol. |
Issue 3: Challenges in Reactions with Thiols
| Potential Cause | Recommended Solution(s) |
| Thiol Oxidation | Thiols can be susceptible to oxidation, forming disulfides, especially under basic conditions or in the presence of air. Degas solvents and run the reaction under an inert atmosphere to minimize this side reaction.[13] |
| Reaction pH | Thiol-disulfide exchange is minimal at lower pH. While the reaction requires a base to proceed, using the minimum necessary amount and keeping the pH controlled can suppress unwanted disulfide formation.[13] |
| Product Instability | The resulting thiocarbonates may have varying stability. Analyze the product promptly after purification and store it under appropriate conditions (cool, dark, inert atmosphere). |
Summary of Side Reactions
The following table summarizes the primary desired reactions and the most common side reactions encountered when using this compound.
| Nucleophile | Desired Product | Common Side Reaction(s) | Key Byproduct(s) |
| Primary Amine (R-NH₂) | Carbamate (R-NH-CO-O-PNP) | Isocyanate formation, Di-substituted urea | 4-Nitrophenol, HCl, Isocyanate |
| Secondary Amine (R₂NH) | Carbamate (R₂N-CO-O-PNP) | Over-reaction leading to complex mixtures | 4-Nitrophenol, HCl |
| Alcohol (R-OH) | Carbonate (R-O-CO-O-PNP) | Intramolecular cyclization (for diols), Crosslinking (for polymers) | 4-Nitrophenol, HCl |
| Thiol (R-SH) | Thiocarbonate (R-S-CO-O-PNP) | Disulfide formation (oxidation) | 4-Nitrophenol, HCl, Disulfide (R-S-S-R) |
| Water (H₂O) | (Undesired) | Hydrolysis of 4-NPC | 4-Nitrophenol, HCl, CO₂[4] |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Alcohol [1][10]
-
Dissolve the alcohol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq. or pyridine, 1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere. For less reactive alcohols, a catalytic amount of DMAP (0.1 eq.) can be added.
-
Cool the mixture in an ice bath (0 °C).
-
Add a solution of this compound (1.1 - 1.2 eq.) in anhydrous DCM or THF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated solution of NH₄Cl.
-
Perform an aqueous workup, typically washing with dilute HCl (to remove the base), followed by saturated sodium bicarbonate (to remove 4-nitrophenol), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel flash chromatography or recrystallization.
Protocol 2: General Procedure for the Acylation of an Amine [1]
-
Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine, 1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution in an ice bath (0 °C) under an inert atmosphere.
-
Add the amine (1.0 - 1.2 eq.) dropwise to the reaction mixture. Note: For highly reactive amines, adding the amine to the 4-NPC solution can provide better control.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction to completion via TLC.
-
Perform an aqueous workup and purification as described in Protocol 1.
Visual Guides
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 5. Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound Manufacturers, with SDS [mubychem.com]
- 8. This compound(7693-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 96%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 4-Nitrophenyl Chloroformate Reactions
Welcome to the technical support center for troubleshooting the purification of products from reactions involving 4-nitrophenyl chloroformate (4-NPCF). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the work-up and isolation of 4-nitrophenyl carbonates and carbamates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my this compound reaction?
The most common impurities include:
-
4-Nitrophenol (B140041): This is a byproduct of the reaction and also results from the hydrolysis of 4-NPCF.[1][2] Its presence often imparts a yellow color to the reaction mixture and final product.[3]
-
Unreacted this compound: Incomplete reactions will leave residual starting material.
-
Excess Amine or Alcohol: If used in excess, the starting nucleophile will need to be removed.
-
Base Catalyst: Bases such as triethylamine (B128534) (TEA), pyridine, or 4-dimethylaminopyridine (B28879) (DMAP) are often used and must be removed during workup.[1][4]
-
Side Products: Depending on the reaction conditions, side products like ureas (from reaction with amines) or bis(4-nitrophenyl) carbonate can form.[1][5]
Q2: My purified product is yellow. How can I remove the color?
A persistent yellow color is typically due to the presence of 4-nitrophenol or the 4-nitrophenolate (B89219) anion.[2][3] To remove this impurity, you can:
-
Aqueous Wash: Perform multiple washes of the organic layer with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to extract the acidic 4-nitrophenol.[4][6]
-
Silica (B1680970) Gel Chromatography: 4-nitrophenol can often be separated from the desired product using flash column chromatography.[2]
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for removing colored impurities.[4]
It is important to note that even very small amounts of 4-nitrophenol can cause a noticeable yellow color.[3]
Q3: How do I monitor the progress of my 4-NPCF reaction?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[2] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the formation of the product. A UV lamp is typically used for visualization.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Difficulty Removing Unreacted Starting Materials
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC shows a spot corresponding to the starting amine/alcohol. | The reaction is incomplete or an excess of the nucleophile was used. | For excess amine: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.[7] For excess alcohol: Utilize flash column chromatography for separation. The polarity difference between the alcohol and the carbonate/carbamate product usually allows for good separation.[2] |
| TLC shows a spot corresponding to 4-NPCF. | The reaction has not gone to completion. | If the reaction has stalled, consider extending the reaction time or gently heating if the reactants are stable. Purification can be achieved via flash chromatography, as 4-NPCF has a different polarity than the product.[1] |
Problem 2: Product is lost during aqueous workup.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield after extraction and washing. | The product has some water solubility. | Use brine washes: After aqueous washes, wash the organic layer with saturated sodium chloride (brine) solution to reduce the amount of dissolved water in the organic phase.[4][6] Back-extraction: If significant product loss is suspected, re-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| An emulsion forms during extraction. | The product or impurities may be acting as surfactants. | Add brine: Adding a saturated NaCl solution can help to break up emulsions. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. Filtration: In some cases, filtering the emulsion through a pad of celite can be effective. |
Experimental Protocols
General Protocol for Reaction of 4-NPCF with an Alcohol or Amine
-
Dissolve the alcohol or amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).[3][7]
-
Add a base (e.g., triethylamine, pyridine, or DIPEA) to the solution. Typically 1.1 to 1.5 equivalents are used.[2][4]
-
Cool the reaction mixture in an ice bath (0 °C).[7]
-
Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same anhydrous solvent.
-
Monitor the reaction by TLC until the limiting starting material is consumed.[2]
-
Upon completion, proceed with the appropriate workup and purification procedure.
Standard Aqueous Workup and Purification
-
Quench the reaction by adding water or a dilute aqueous acid/base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[4][7]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2][4]
Table 1: Common Purification Strategies
| Product Type | Key Impurities | Recommended Purification Method | Typical Solvents |
| 4-Nitrophenyl Carbamate | Excess amine, 4-nitrophenol, base | Acid wash, base wash, followed by flash chromatography or recrystallization.[2][4] | Chromatography: Ethyl Acetate/Hexanes, Dichloromethane/Methanol.[2][8] Recrystallization: Ethyl Acetate.[4] |
| 4-Nitrophenyl Carbonate | Excess alcohol, 4-nitrophenol, base | Base wash followed by flash chromatography.[2] | Chromatography: Ethyl Acetate/Hexanes.[2] |
Visualized Workflows and Logic
Caption: General experimental workflow for 4-NPCF reactions.
Caption: Troubleshooting logic for common purification issues.
References
- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: 4-Nitrophenyl Chloroformate in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 4-Nitrophenyl chloroformate (4-NPC) during chemical reactions.
Troubleshooting Guides
Issue: Reaction mixture turns yellow immediately upon addition of this compound.
Possible Cause: Rapid hydrolysis of 4-NPC due to the presence of water or highly nucleophilic species. The yellow color is indicative of the formation of 4-nitrophenol (B140041), a hydrolysis byproduct.[1]
Solution:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled and anhydrous solvents. Solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are recommended.[2]
-
Flame-dry all glassware before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature can counteract the increased nucleophilicity of certain substrates, such as primary amines, which can accelerate the release of 4-nitrophenol.[1] Perform the reaction at 0 °C or below.
-
-
Order of Reagent Addition:
-
For reactions with highly nucleophilic amines, consider adding the 4-NPC solution dropwise to the amine solution at a low temperature to control the initial reaction rate.[1]
-
Issue: Low yield of the desired carbamate (B1207046) or carbonate product.
Possible Cause: Competing hydrolysis of 4-NPC, leading to the consumption of the starting material.
Solution:
-
Optimize Base Selection:
-
The choice of base can significantly impact the reaction outcome. While tertiary amines like triethylamine (B128534) (Et₃N) are commonly used, they can sometimes promote elimination byproducts.[2]
-
Consider using a less nucleophilic base, such as pyridine (B92270), which has been shown to minimize side reactions in certain cases.[2]
-
-
Strict Moisture Control:
-
As mentioned previously, water is the primary culprit for hydrolysis. Rigorous exclusion of moisture is critical for achieving high yields.
-
-
Purification of 4-NPC:
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound hydrolysis?
A1: The primary cause of this compound (4-NPC) hydrolysis is its reaction with water.[2] This reaction is accelerated in the presence of bases. The high electrophilicity of the chloroformate group makes it susceptible to nucleophilic attack by water.
Q2: In which solvents is this compound stable?
A2: this compound is soluble and relatively stable in anhydrous aprotic organic solvents such as acetone, chloroform, toluene, benzene, dichloromethane (DCM), and tetrahydrofuran (THF).[2][3][4] It is crucial to use solvents with very low water content.
Q3: How does pH affect the stability of this compound?
A3: this compound is sensitive to pH. It is more stable in neutral or acidic conditions and hydrolyzes rapidly under basic conditions.[1] The presence of a base catalyzes the hydrolysis process.
Q4: What are suitable bases to use in reactions with this compound to minimize hydrolysis?
A4: Non-nucleophilic or sterically hindered bases are preferred to minimize direct reaction with the chloroformate and to effectively scavenge the HCl byproduct. Pyridine and triethylamine are commonly used.[2] The choice of base can be critical, and pyridine may be preferred over triethylamine to avoid certain side reactions like elimination.[2]
Q5: Are there any alternatives to this compound for amine functionalization?
A5: Yes, several alternatives exist for creating carbamates from amines. Common reagents include:
-
Benzyl chloroformate (Cbz-Cl): Used to introduce the Cbz protecting group.[5]
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Used for the introduction of the Boc protecting group.
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Used for the Fmoc protecting group, common in solid-phase peptide synthesis.[6]
-
Allyl chloroformate (Alloc-Cl): Provides the Alloc protecting group.[5]
Data Presentation
Table 1: Recommended Solvents and Bases for Reactions with this compound
| Solvent | Base | Typical Reaction Temperature (°C) | Key Considerations |
| Dichloromethane (DCM) | Pyridine, Triethylamine | 0 - 25 | Ensure solvent is anhydrous.[2] |
| Tetrahydrofuran (THF) | Pyridine, Triethylamine | 0 - 25 | Use freshly distilled, anhydrous THF.[2] |
| Acetone | Pyridine, Triethylamine | 0 - 25 | Must be anhydrous. |
| Chloroform | Pyridine, Triethylamine | 0 - 25 | Ensure it is free of ethanol (B145695) stabilizer and water. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of an Amine with this compound under Anhydrous Conditions
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., nitrogen).
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
-
Reagent Addition:
-
Dissolve the amine substrate and a suitable base (e.g., pyridine, 1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the 4-NPC solution dropwise to the stirred amine solution over 10-15 minutes.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Mechanism of this compound Hydrolysis.
Caption: Workflow for Troubleshooting 4-NPC Reactions.
References
Optimizing 4-Nitrophenyl Chloroformate Coupling Reactions: A Technical Support Center
Welcome to the technical support center for optimizing reaction conditions for 4-Nitrophenyl chloroformate (NPC) coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer detailed protocols for successful coupling reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound coupling.
1. Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired carbamate (B1207046) or carbonate product. What are the potential causes and how can I improve the yield?
Answer:
Low or no product yield in NPC coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
This compound (NPC): NPC is moisture-sensitive and can degrade over time. Ensure you are using a fresh or properly stored bottle. It should be a colorless to pale yellow crystalline solid.[1][2]
-
Nucleophile (Amine/Alcohol): Verify the purity of your amine or alcohol substrate. Impurities can interfere with the reaction.
-
Solvent: Use anhydrous (dry) solvents, as water can hydrolyze NPC and the activated intermediate.[3] Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.[3][4]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For less nucleophilic amines or alcohols, a stronger, non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) is often used in excess.[1][2][5] For activating hydroxyl groups, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial.[6]
-
Stoichiometry: Ensure the correct molar ratios of reactants. Typically, a slight excess of NPC (1.1-1.5 equivalents) is used relative to the nucleophile.[6][7]
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Temperature: Most NPC coupling reactions proceed well at room temperature.[1][2] However, for highly reactive primary amines, cooling the reaction to 0°C can prevent side reactions and improve yield.[7] For less reactive nucleophiles, a slight increase in temperature might be necessary, but this should be monitored carefully to avoid degradation.
-
-
Reaction Monitoring:
-
Track the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and if the product is forming. This will help you identify if the reaction is stalling or if the product is degrading under the reaction conditions.
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2. Yellow Coloration of the Reaction Mixture
Question: My reaction mixture turns bright yellow upon adding the reagents. Is this normal, and what does it indicate?
Answer:
A yellow color in the reaction mixture is a common observation and is due to the formation of the 4-nitrophenolate (B89219) ion, which is the leaving group in this reaction.[6][7] While the presence of some yellow color is expected as the reaction progresses, an immediate and intense yellow color upon reagent addition, especially when coupling with primary amines, can indicate a reaction that is proceeding too quickly or the presence of impurities.[7] This rapid reaction can sometimes lead to side product formation. If you are experiencing low yields in conjunction with intense yellow coloration, consider the following adjustments:
-
Lower the reaction temperature: Start the reaction at 0°C to moderate the reaction rate.[7]
-
Slow addition of reagents: Add the NPC solution dropwise to the solution of your nucleophile and base.
It is important to note that even small amounts of 4-nitrophenol (B140041) can result in a noticeable yellow color, which may persist even after purification.[6]
3. Difficulty in Product Purification
Question: I am having trouble purifying my final carbamate/carbonate product from the reaction mixture. What are the common impurities and the best purification strategies?
Answer:
Purification of the product from NPC coupling reactions can be challenging due to the presence of unreacted starting materials and byproducts.
-
Common Impurities:
-
Excess this compound (NPC)
-
4-Nitrophenol (byproduct)
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The hydrochloride salt of the amine base used (e.g., triethylammonium (B8662869) chloride)
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Unreacted starting amine or alcohol
-
-
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, a standard workup procedure involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove the amine base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove excess 4-nitrophenol. A final wash with brine is recommended to remove any remaining water-soluble impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common and effective method for purifying the final product.[1][7] A gradient of ethyl acetate (B1210297) in hexanes is often a suitable eluent system.[7]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for NPC coupling reactions?
A1: The optimal base depends on the nucleophilicity of your substrate. For most primary and secondary amines, sterically hindered non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are good choices. For activating hydroxyl groups, especially on polymers or sensitive substrates, 4-dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with a stoichiometric base like TEA.[6]
Q2: What is the recommended solvent for NPC coupling?
A2: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are the most commonly used solvents.[3] Acetonitrile and N,N-dimethylformamide (DMF) can also be used depending on the solubility of your substrates.
Q3: How can I monitor the progress of my NPC coupling reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You can visualize the consumption of your starting materials and the formation of the product. Staining with potassium permanganate (B83412) or using a UV lamp can help in visualizing the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the starting materials and the desired product.
Q4: My starting amine is a salt (e.g., hydrochloride). How should I proceed?
A4: If your amine is a salt, you will need to add an additional equivalent of a non-nucleophilic base to neutralize the salt and liberate the free amine before adding the NPC.
Q5: Are there any common side reactions to be aware of?
A5: Besides the hydrolysis of NPC, a potential side reaction, especially with diols or other molecules with multiple nucleophilic sites, is cross-linking or the formation of cyclic carbonates.[5][6] Careful control of stoichiometry and reaction conditions can help minimize these side reactions.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of 4-Nitrophenyl Carbamate Formation
| Entry | Nucleophile (1.0 eq) | NPC (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1.2 | Triethylamine (1.2) | DCM | 25 | 2 | 92 |
| 2 | Benzylamine | 1.2 | DIEA (1.2) | DCM | 25 | 2 | 90 |
| 3 | Aniline | 1.2 | Pyridine (1.5) | THF | 25 | 4 | 85 |
| 4 | Aniline | 1.2 | Triethylamine (1.5) | THF | 50 | 4 | 88 |
Note: The data presented in this table is a compilation of representative yields from various sources and should be used as a general guide. Actual yields may vary depending on the specific substrates and experimental conditions.
Table 2: Coupling of this compound with Alcohols
| Entry | Alcohol (1.0 eq) | NPC (eq) | Base/Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | 1.2 | Triethylamine (1.2) | DCM | 25 | 3 | 94[7] |
| 2 | 5'-O-Tritylthymidine | 1.1 | Pyridine (excess) | Pyridine | 25 | 27 | 89[5] |
| 3 | Polymer with -OH | 1.5 | DMAP (1.5) | DCM | 25 | 4 | >90 (activation)[6] |
Note: The data presented in this table is a compilation of representative yields from various sources and should be used as a general guide. Actual yields may vary depending on the specific substrates and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4-Nitrophenyl Carbamate from a Primary Amine
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the this compound solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: General Procedure for the Synthesis of a 4-Nitrophenyl Carbonate from an Alcohol
-
Reagent Preparation:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.
-
Add triethylamine (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
-
Reaction Setup:
-
Stir the alcohol solution at room temperature.
-
Slowly add the this compound solution dropwise to the alcohol solution.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: General experimental workflow for NPC coupling reactions.
References
- 1. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Managing 4-Nitrophenol Byproduct
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of 4-nitrophenol (B140041) (4-NP), a common byproduct in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 4-nitrophenol and why must it be removed from a reaction mixture?
A1: 4-nitrophenol (4-NP) is a phenolic compound with the chemical formula C₆H₅NO₃.[1] It often appears as a pale yellow crystalline solid.[1] Its presence as a byproduct is common in reactions involving nitration of phenol (B47542) or from the degradation of certain pesticides and pharmaceuticals.[1][2] Removal is critical because 4-NP is a persistent, toxic, and bioaccumulative pollutant that can interfere with subsequent reaction steps, complicate product purification, and pose risks to human health and the environment.[3]
Q2: What are the primary methods for removing 4-nitrophenol at a laboratory scale?
A2: Several effective methods are employed for the removal of 4-NP, each suited to different experimental conditions. The most common techniques include:
-
Solvent Extraction: Utilizes the acidic nature of 4-NP to separate it into an aqueous basic solution.[4]
-
Adsorption: Employs porous materials like activated carbon to physically bind and remove 4-NP from a solution.[3][5]
-
Catalytic Reduction: Converts 4-NP into the less toxic and more easily separable 4-aminophenol (B1666318) (4-AP) using a catalyst and a reducing agent.[2][6]
-
Chromatography: Separates 4-NP from the desired product based on differential partitioning between a stationary and a mobile phase.[7]
-
Recrystallization: Purifies the main product by crystallizing it from a solvent in which 4-NP is more soluble.[4]
Q3: How can I monitor the concentration of 4-nitrophenol during the removal process?
A3: The removal of 4-nitrophenol can be conveniently monitored using UV-Vis spectrophotometry. In a basic solution, 4-NP deprotonates to form the 4-nitrophenolate (B89219) ion, which has a strong, characteristic absorbance peak at approximately 400 nm.[6][8][9] As 4-NP is removed or converted, the intensity of this peak decreases, providing a real-time measure of the process's efficiency. The appearance of a new peak around 300 nm often indicates the formation of 4-aminophenol in reduction reactions.[6][8]
Q4: How do I choose the best removal method for my specific experiment?
A4: The optimal method depends on several factors, including the properties of your desired compound, the solvent system, the scale of the reaction, and the required purity. The flowchart below provides a general decision-making framework.
Caption: A decision tree for selecting a suitable 4-nitrophenol removal method.
Troubleshooting Guides
Solvent Extraction
Q: I performed a basic wash (e.g., with NaOH solution), but a significant amount of yellow color (4-NP) remains in my organic layer. What's wrong?
A: This issue typically arises from incomplete deprotonation or partitioning.
-
Insufficient Base: The concentration or volume of your basic solution may be too low to deprotonate all the 4-NP. Try increasing the concentration of the base or performing multiple extractions with fresh aqueous solution.
-
pH Level: 4-Nitrophenol has a pKa of 7.15.[1] To ensure >99% of it is in its deprotonated (phenolate) form, the pH of the aqueous phase should be at least 2 units higher (i.e., pH > 9.15). Check the pH of your aqueous layer after extraction and adjust if necessary.
-
Poor Mixing: Ensure vigorous mixing in the separatory funnel to maximize the surface area between the organic and aqueous phases, facilitating efficient transfer.
Catalytic Reduction
Q: The reduction of 4-NP to 4-AP is slow or incomplete, even with a catalyst and NaBH₄. How can I improve it?
A: Slow catalytic reduction can be caused by several factors related to the catalyst and reaction conditions.
-
Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure the catalyst is fresh. For nanoparticle catalysts, activity is highly dependent on particle size and surface properties.[6] Consider removing the capping agent by centrifugation if it passivates the catalyst surface.[2]
-
Dissolved Oxygen: Dissolved oxygen in the reaction medium can interfere with the reduction process.[10] Bubbling nitrogen gas through the 4-NP solution before adding the catalyst and reducing agent can remove dissolved O₂.[6][9]
-
Insufficient Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) can decompose in the aqueous medium. Use a freshly prepared solution and ensure it is in stoichiometric excess.
-
Reaction Mechanism: The reaction follows a Langmuir-Hinshelwood mechanism where both the borohydride ions and 4-NP adsorb onto the catalyst surface.[2][11] If the catalyst surface is saturated or inactive, the reaction will not proceed efficiently.
Caption: Experimental workflow for the catalytic reduction of 4-nitrophenol.
Adsorption
Q: I used activated carbon to remove 4-NP, but the removal efficiency is low. What can I do?
A: Adsorption efficiency depends on the adsorbent's properties and the solution's conditions.
-
Adsorbent Choice: Not all adsorbents are equal. Materials with high surface area and appropriate surface chemistry are more effective.[5][12] Consider trying different types of activated carbon or other adsorbents like zeolites.[5]
-
pH of the Solution: The pH affects the surface charge of the adsorbent and the speciation of 4-NP. The maximum adsorption capacity is often achieved around neutral pH.[3] At very low pH, excess H+ ions can compete for active sites, while at high pH, the deprotonated 4-nitrophenolate may have different binding characteristics.
-
Contact Time and Mixing: Adsorption is an equilibrium process. Ensure sufficient contact time and adequate agitation to allow the 4-NP to diffuse to the adsorbent's active sites.
-
Adsorbent Dosage: The amount of adsorbent used may be insufficient for the concentration of 4-NP. Try increasing the adsorbent-to-solution ratio.
Data Presentation
Table 1: Comparison of Adsorption Capacities for 4-Nitrophenol
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
| MgCo-3D Hydrotalcite Nanospheres | 107.6 | [3] |
| Silver(I) 3,5-diphenyltriazolate MOF | 143.5 | [3] |
| AC-NH2-MIL-101(Cr) Composite | 183 | [3] |
| Base-Activated Carbon (from thornbush) | 576 | [12] |
| Composite (Clay and Cocos nucifera shell) | 476.9 | [13] |
Table 2: Performance of Catalysts in the Reduction of 4-Nitrophenol
| Catalyst | Reducing Agent | Reaction Time for Complete Conversion | Reference |
| Fe₃O₄-Au (60 mL Au seed) | NaBH₄ | 2 minutes | [8] |
| Fe₃O₄-Au (40 mL Au seed) | NaBH₄ | 4 minutes | [8] |
| Centrifuged CA-AuNPs (0.08 mM) | NaBH₄ | ~99.8% conversion | [2] |
| Ag/ZnO Nanocomposite | NaBH₄ | 330 seconds | [14] |
| Mixed 1T′/2H-MoTe₂ | NaBH₄ | >80% reduction in 15 minutes | [11] |
Detailed Experimental Protocols
Protocol 1: Removal of 4-Nitrophenol by Liquid-Liquid Extraction
This protocol is based on the principle of converting the acidic 4-NP into its water-soluble salt.[4]
-
Dissolution: Dissolve the crude reaction mixture containing the desired product and 4-NP byproduct in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) aqueous solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The yellow 4-nitrophenolate will move into the aqueous layer.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 3-5) one or two more times with fresh aqueous base until the organic layer is colorless.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
Caption: Mechanism of 4-NP removal via basic solvent extraction.
Protocol 2: Monitoring Catalytic Reduction via UV-Vis Spectroscopy
This protocol details the standard method for tracking the conversion of 4-NP to 4-AP.[6][8]
-
Blank Measurement: Calibrate the UV-Vis spectrophotometer using deionized water in a quartz cuvette.
-
Initial Spectrum: In a cuvette, mix 2.5 mL of deionized water, 0.2 mL of 4-NP solution (e.g., 0.1 mM), and 0.3 mL of a freshly prepared, ice-cold NaBH₄ solution (e.g., 10 mM).
-
Formation of Phenolate: Immediately mix the solution. The color will turn bright yellow due to the formation of the 4-nitrophenolate ion. Record the UV-Vis spectrum from 250-500 nm. Note the strong absorption peak at ~400 nm.[8]
-
Initiate Reaction: To the same cuvette, add a small, known amount of the catalyst suspension (e.g., 50 µL).
-
Time-Lapse Scans: Immediately start recording spectra at fixed time intervals (e.g., every 30 seconds or 1 minute).
-
Data Analysis: Observe the decrease in the absorbance peak at 400 nm and the corresponding increase in the product peak at ~300 nm (4-aminophenol).[6] Plot the natural log of the normalized absorbance at 400 nm (ln(A/A₀)) versus time to determine the reaction kinetics.
References
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of p -nitrophenol from simulated sewage using MgCo-3D hydrotalcite nanospheres: capability and mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01883G [pubs.rsc.org]
- 4. organic chemistry - Fast way to isolate 4-nitrophenol from 4-aminophenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02663E [pubs.rsc.org]
- 10. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 11. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01874A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Removal of 4-Nitrophenol and Organic Dyes from Aqueous Solution Using Ag/ZnO Nanocomposite Prepared by Euphorbia peplus L. Extract - Journal of Health [healthjournal.arums.ac.ir]
Technical Support Center: 4-Nitrophenyl Chloroformate Reaction Monitoring by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-nitrophenyl chloroformate (NPC) using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of monitoring a this compound reaction with TLC?
A1: Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluting solvent). In a reaction with this compound, the goal is to observe the disappearance of the starting materials (e.g., NPC and a nucleophile like an alcohol or amine) and the appearance of a new spot corresponding to the desired product (a carbonate or carbamate). The progress is tracked by comparing the Rf values (retention factors) of the spots over time.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC?
A2: The ideal solvent system will provide good separation between the starting materials and the product, with Rf values ideally between 0.3 and 0.7.[1] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[2][3] The polarity can be adjusted by changing the ratio of the solvents. If your compounds are very polar and remain at the baseline, you should increase the polarity of the eluent (e.g., by adding more ethyl acetate or a small amount of methanol).[2][4] Conversely, if all spots run to the top of the plate, the eluent is too polar and its polarity should be decreased.[1][4]
Q3: What visualization techniques can be used for spots on the TLC plate?
A3: Since this compound, 4-nitrophenol (B140041), and many of the resulting carbamate (B1207046) and carbonate products contain aromatic rings, they are often UV-active.[5] Therefore, the primary and non-destructive method of visualization is using a UV lamp at 254 nm, where these compounds will appear as dark spots on a fluorescent background.[5][6][7] For compounds that are not UV-active or for better visualization, various chemical stains can be used, such as potassium permanganate, p-anisaldehyde, or phosphomolybdic acid.[5] Keep in mind that staining is a destructive method.[7]
Q4: I see a yellow color developing in my reaction mixture. What does this indicate?
A4: A yellow color in the reaction mixture is often due to the formation of 4-nitrophenol or its corresponding phenolate (B1203915) ion.[8] 4-Nitrophenol is a common byproduct resulting from the hydrolysis of this compound or the desired product, which can be caused by the presence of water in the reaction. While its presence can be monitored by TLC, a significant amount may indicate suboptimal reaction conditions (e.g., non-anhydrous solvents or reagents).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[4][9] 2. The compound is not UV-active and no staining was performed.[4] 3. The compound is volatile and has evaporated from the plate.[4] 4. The solvent level in the developing chamber was above the spotting line.[4][9] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][9] 2. Use an appropriate staining method (e.g., potassium permanganate, p-anisaldehyde) after checking under UV light.[5] 3. This is less common for these compounds but can be a factor. Ensure the plate is developed promptly after spotting. 4. Ensure the spotting line is always above the solvent level in the chamber.[4] |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded).[4][9] 2. The compound is highly polar or acidic/basic and is interacting strongly with the silica gel.[10] 3. The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO) which is smearing on the plate.[11] | 1. Dilute the sample before spotting it on the TLC plate.[4] 2. Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine (B128534) for basic compounds (0.1-2.0%).[4][10] 3. After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing.[11] |
| Starting material and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation.[11] | 1. Try a different solvent system with different selectivity. For example, if you are using ethyl acetate/hexanes, try a system with dichloromethane/methanol.[12] 2. Use a "co-spot" where the reaction mixture and the starting material are spotted in the same lane. If the reaction is complete, you should see a single spot for the product that is separate from the starting material spot in its own lane. If the reaction is incomplete, you will see two distinct spots in the co-spot lane.[11] |
| A new spot appears, but the starting material spot does not disappear. | The reaction has stalled or is incomplete. | 1. Check the stoichiometry and purity of your reagents. Ensure any catalysts or bases are active. 2. The reaction may require longer reaction times or gentle heating. Monitor at later time points. 3. Consider adding fresh reagent or catalyst if deactivation is suspected.[10] |
| The solvent front runs unevenly. | 1. The bottom of the TLC plate is not level with the bottom of the developing chamber. 2. The adsorbent has been disturbed or flaked off the plate. 3. The chamber was disturbed during development.[9] | 1. Ensure the plate is placed vertically and straight in the chamber. 2. Handle the TLC plate carefully by the edges to avoid touching the silica surface. 3. Place the developing chamber in a location where it will not be bumped or moved.[9] |
Quantitative Data Summary
The retention factor (Rf) is a key parameter in TLC analysis. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Below is a table of typical Rf values for compounds involved in this compound reactions. Note that these values are approximate and can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
| Compound | Typical Solvent System (v/v) | Approximate Rf Value | Notes |
| This compound (NPC) | 20% Ethyl Acetate / Hexanes | ~ 0.6 - 0.7 | Relatively non-polar and should have a high Rf value. |
| Benzyl (B1604629) Alcohol | 20% Ethyl Acetate / Hexanes | ~ 0.4 - 0.5 | A common nucleophile, more polar than NPC. |
| Benzylamine | 30% Ethyl Acetate / Hexanes | ~ 0.3 - 0.4 | More polar than benzyl alcohol. |
| 4-Nitrophenol | 20% Ethyl Acetate / Hexanes | ~ 0.3 | A potential byproduct of hydrolysis, more polar than NPC.[13] |
| 4-Nitrophenyl Benzylcarbonate | 20% Ethyl Acetate / Hexanes | ~ 0.5 - 0.6 | Product of the reaction with benzyl alcohol. Polarity is often between the two starting materials. |
| 4-Nitrophenyl Benzylcarbamate | 30% Ethyl Acetate / Hexanes | ~ 0.4 - 0.5 | Product of the reaction with benzylamine. |
| Highly Polar Product | 10% Methanol / Dichloromethane | ~ 0.3 - 0.5 | For products with high polarity (e.g., containing multiple hydroxyl groups), a more polar eluent is required. |
Experimental Protocol: TLC Monitoring
This protocol outlines the general steps for monitoring the progress of a reaction between this compound and a nucleophile (e.g., an alcohol or amine).
-
Preparation of the TLC Chamber:
-
Pour a small amount (0.5 to 1 cm depth) of the chosen eluent into a developing chamber.
-
Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapor.
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark 3 to 4 small, evenly spaced tick marks on the origin line for spotting.
-
-
Spotting the TLC Plate:
-
Using separate capillary tubes, apply small spots of the following onto the designated tick marks on the origin line:
-
Lane 1 (Reference): A dilute solution of your starting nucleophile (e.g., alcohol or amine).
-
Lane 2 (Co-spot): Spot the starting nucleophile, and on top of the same spot, apply a spot of the reaction mixture.
-
Lane 3 (Reaction): A small aliquot of the reaction mixture taken at a specific time point (e.g., t = 0, t = 30 min, etc.).
-
Lane 4 (Reference): A dilute solution of this compound.
-
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Analyze the plate to determine the presence or absence of starting materials and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.
-
Calculate the Rf values for all spots.
-
Experimental Workflow Diagram
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 7. rsc.org [rsc.org]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Troubleshooting incomplete reactions with 4-Nitrophenyl chloroformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions and other issues with 4-Nitrophenyl chloroformate (4-NPC).
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is incomplete, resulting in a low yield. What are the common causes?
A1: Incomplete reactions with this compound can stem from several factors:
-
Moisture Contamination: 4-NPC is highly susceptible to hydrolysis. Trace amounts of water in the solvent or on glassware can consume the reagent, leading to the formation of 4-nitrophenol (B140041) and carbon dioxide.[1] This is often indicated by a distinct yellow color in the reaction mixture.[2]
-
Suboptimal Base/Catalyst: The choice and amount of base are critical. For instance, using a weak base for a less nucleophilic alcohol may not sufficiently activate it for reaction.[1] Conversely, some bases can react with 4-NPC.
-
Steric Hindrance: Bulky substrates (either the alcohol/amine or the 4-NPC itself) can slow down the reaction rate, leading to an incomplete reaction within the standard timeframe.
-
Low Nucleophilicity of the Substrate: Alcohols and amines with low nucleophilicity will react more slowly with 4-NPC, potentially leading to incomplete conversion.
-
Improper Reaction Temperature: While some reactions proceed well at room temperature, others may require cooling to control side reactions or heating to drive the reaction to completion, depending on the substrate's reactivity.[3][4]
Q2: My reaction mixture turned bright yellow immediately after adding this compound. What does this indicate?
A2: A bright yellow color is characteristic of the 4-nitrophenolate (B89219) anion, which forms from the decomposition of this compound or the desired product.[2][3] This can be due to:
-
Hydrolysis: The presence of water will hydrolyze 4-NPC to 4-nitrophenol.[1]
-
Reaction with a Strong Base: A strong base can deprotonate the resulting 4-nitrophenol, intensifying the yellow color.
-
Side Reaction with Highly Nucleophilic Amines: Very reactive amines can sometimes cause the immediate release of 4-nitrophenol, indicating a rapid, and sometimes uncontrolled, reaction.[3] It is important to note that even very small amounts of 4-nitrophenol can cause a noticeable yellow color, which may persist even after purification.[2]
Q3: I am having difficulty purifying my product from unreacted this compound and 4-nitrophenol. What purification strategies are recommended?
A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.[2]
-
Aqueous Workup: A mild aqueous basic wash (e.g., with sodium bicarbonate solution) can help remove acidic impurities like 4-nitrophenol. However, be cautious as this may hydrolyze the desired product if it is base-labile.
-
Silica (B1680970) Gel Chromatography: Flash column chromatography is a common and effective method for separating the desired carbonate or carbamate (B1207046) from the starting materials and byproducts.[3] A gradient elution, for example with ethyl acetate (B1210297) in hexanes, is often successful.[3]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Solid-Phase Extraction (SPE): For certain applications, SPE cartridges can be used to remove specific impurities.
Q4: Can I use any base for my reaction with this compound?
A4: The choice of base is crucial for a successful reaction.
-
Non-Nucleophilic Bases: Tertiary amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are commonly used as proton scavengers to neutralize the HCl generated during the reaction.[3]
-
Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts to accelerate the reaction, especially with less reactive alcohols.[2] However, stoichiometric amounts of DMAP can sometimes lead to side products.
-
Pyridine (B92270): Pyridine can be used as both a base and a solvent, and it is effective in many cases.[5]
-
Inappropriate Bases: Stronger, more nucleophilic bases like DABCO may not be suitable as they can promote the hydrolysis of 4-NPC.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent degradation (hydrolysis of 4-NPC).2. Insufficiently reactive nucleophile (alcohol/amine).3. Inadequate base or catalyst.4. Reaction not at optimal temperature. | 1. Use fresh, high-purity 4-NPC. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]2. Increase the reaction time or temperature. Use a more potent activating agent or catalyst (e.g., add catalytic DMAP).3. Switch to a more suitable base (e.g., pyridine or triethylamine with catalytic DMAP).[2][5] Ensure stoichiometric amounts of base are used to neutralize HCl.4. Optimize the reaction temperature. For highly reactive amines, cooling the reaction may be necessary to prevent side reactions.[3] For less reactive substrates, heating may be required. |
| Multiple Products Observed (e.g., by TLC or NMR) | 1. Formation of ureas or carbonates from reaction with the base or impurities.2. Hydrolysis of the product during workup.3. Cross-linking of polymeric substrates.[2] | 1. Use a non-nucleophilic base like DIPEA. Ensure the purity of all starting materials.2. Avoid harsh acidic or basic conditions during the workup if the product is sensitive.3. Adjust stoichiometry and reaction conditions (e.g., concentration, temperature) to minimize intermolecular reactions. |
| Yellow Coloration of Reaction/Product | 1. Presence of 4-nitrophenol due to hydrolysis of 4-NPC or the product.[2] | 1. This is a common observation and does not always indicate a failed reaction.[2] Purify the product using flash chromatography or an aqueous basic wash to remove the 4-nitrophenol. |
| Difficulty in Product Purification | 1. Similar polarity of product, starting materials, and byproducts.[2] | 1. Optimize the mobile phase for flash chromatography to achieve better separation. Consider using a different stationary phase if silica gel is ineffective. An aqueous workup with a mild base can help remove acidic 4-nitrophenol before chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a 4-Nitrophenyl Carbonate from an Alcohol
This protocol is adapted from the protection of benzyl (B1604629) alcohol.[3]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.0-1.2 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758), THF).
-
Addition of 4-NPC: To the stirred solution, add this compound (1.2 eq.) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel flash chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Protocol 2: General Procedure for the Formation of a 4-Nitrophenyl Carbamate from an Amine
This protocol is adapted from the protection of benzylamine.[3]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.
-
Addition of Amine: Add the amine (1.0-1.2 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C or allow it to slowly warm to room temperature while monitoring its progress by TLC. The reaction with amines is often much faster than with alcohols.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
| Reagent | Equivalents (Alcohol) | Equivalents (Amine) | Purpose |
| Alcohol/Amine | 1.0 | 1.0-1.2 | Substrate |
| This compound | 1.2 | 1.0 | Activating Agent |
| Triethylamine/Pyridine | 1.0-1.2 | 1.0 | Base (Proton Scavenger) |
| DMAP (optional) | 0.05-0.1 | N/A | Catalyst |
| Anhydrous Solvent | - | - | Reaction Medium |
Diagrams
Caption: General experimental workflow for reactions using this compound.
Caption: A logical troubleshooting guide for incomplete reactions.
References
Technical Support Center: Peptide Coupling with p-Nitrophenyl Carbonate (NPC)
Welcome to the technical support center for peptide coupling reactions utilizing p-nitrophenyl carbonate (NPC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of p-nitrophenyl carbonate (NPC) in peptide synthesis?
A1: p-Nitrophenyl carbonate (NPC) is a reagent used to activate the N-terminus of a peptide or an amino acid for subsequent coupling with a primary amine-containing molecule. This reaction forms a stable urethane (B1682113) (carbamate) linkage. It is frequently employed in bioconjugation, such as PEGylation, and can also be used for solution-phase peptide synthesis through the in-situ formation of p-nitrophenyl esters.[1]
Q2: What are the major side reactions to be aware of when using NPC for peptide coupling?
A2: The most common side reactions include:
-
Hydrolysis of the NPC-activated peptide: This is the primary competing reaction where water attacks the activated carbonate, leading to an unreactive hydroxyl group and the release of p-nitrophenol.[2]
-
Reaction with non-primary amine residues: At elevated pH, nucleophilic side chains of amino acids like tyrosine, serine, and threonine can react with the NPC-activated peptide.[2]
-
Racemization: The activation of the C-terminal amino acid can lead to a loss of stereochemical integrity through the formation of an oxazolone (B7731731) intermediate, particularly in the presence of a base.[3]
-
Aspartimide formation: In sequences containing aspartic acid, especially Asp-Gly, Asp-Ala, and Asp-Ser, base-catalyzed intramolecular cyclization can occur to form a succinimide (B58015) derivative. This can lead to the formation of β-aspartyl peptides and racemization.[4][5]
Q3: How can I monitor the progress of my NPC coupling reaction?
A3: The coupling reaction, as well as the hydrolysis side reaction, releases p-nitrophenol. This byproduct can be monitored spectrophotometrically by measuring the absorbance at approximately 400-405 nm, allowing for real-time tracking of the reaction progress.[2]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency / Incomplete Reaction
Possible Causes:
-
Hydrolysis of the NPC reagent: The p-nitrophenyl carbonate group is sensitive to moisture and basic conditions, leading to its inactivation.
-
Suboptimal pH: If the pH is too low (<7), the primary amine of the incoming peptide/molecule will be protonated and non-nucleophilic.[4]
-
Steric Hindrance: The coupling site on either reactant may be sterically inaccessible.
-
Insufficient Reagent Concentration: The molar excess of the NPC-activated component may be too low.
Solutions:
| Parameter | Recommendation | Rationale |
| pH | Maintain the reaction pH between 7.5 and 8.5. | This range ensures a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing rapid hydrolysis of the NPC group.[2][4] |
| Reagent Handling | Prepare the NPC-activated peptide solution immediately before use. Avoid prolonged storage in aqueous buffers. | To minimize hydrolysis of the active carbonate.[4] |
| Stoichiometry | Use a 5- to 10-fold molar excess of the NPC-activated component. | To drive the reaction to completion, especially if the amine component is precious. |
| Reaction Time & Temperature | Incubate at room temperature for 2-4 hours or at 4°C for 12-18 hours. | Longer reaction times may be necessary due to the moderate reactivity of NPC esters. The optimal conditions should be determined empirically. |
Problem 2: Significant Side Product Formation
Issue: Predominant Hydrolysis
| Parameter | Recommendation | Rationale |
| pH | Do not exceed a pH of 8.5. | The rate of hydrolysis significantly increases at higher pH values due to the increased concentration of hydroxide (B78521) ions.[4] |
| Reaction Time | Monitor the reaction and stop it once the desired coupling is achieved. | Prolonged reaction times can lead to increased hydrolysis of the remaining active ester. |
Issue: Reaction with Non-Primary Amine Residues (e.g., Tyr, Ser, Thr)
| Parameter | Recommendation | Rationale |
| pH | Maintain the pH in the optimal range of 7.5-8.5. | Reactions with the hydroxyl groups of tyrosine, serine, and threonine are more prevalent at very high pH values.[2] |
Issue: Racemization
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base or a sterically hindered base for pH adjustment if possible. | Racemization via the oxazolone intermediate is base-catalyzed.[3] |
| Temperature | Perform the coupling at a lower temperature (e.g., 4°C). | Lower temperatures can help to reduce the rate of racemization. |
Issue: Aspartimide Formation
| Parameter | Recommendation | Rationale |
| Base | Use weaker bases for pH adjustments or deprotection steps if applicable in the overall synthesis strategy. | Aspartimide formation is a base-catalyzed side reaction.[4][5] |
| Protecting Groups | For solid-phase synthesis prior to NPC activation, consider using sterically bulky protecting groups for the aspartic acid side chain. | This can hinder the intramolecular cyclization. |
Experimental Protocols
General Protocol for in-situ p-Nitrophenyl Ester Formation and Peptide Coupling
This protocol describes the activation of an N-protected amino acid with p-nitrophenyl chloroformate (pNPCF) followed by coupling with an unprotected amino acid.
Step 1: Activation of the N-Protected Amino Acid
-
Dissolve the N-protected amino acid (1 equivalent) in a suitable polar organic solvent (e.g., acetonitrile).
-
Add triethylamine (B128534) (Et3N) (1.1 equivalents).
-
Cool the solution in an ice bath.
-
Add p-nitrophenyl chloroformate (pNPCF) (1.1 equivalents).
-
After 5 minutes, add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Stir the reaction for 50 minutes at 0°C. The resulting solution contains the activated p-nitrophenyl ester.
Step 2: Coupling with the Unprotected Amino Acid
-
In a separate flask, prepare a solution of the unprotected amino acid (4 equivalents) in distilled water containing Et3N (4 equivalents).
-
Remove the ice bath from the activation reaction and add the aqueous solution of the unprotected amino acid dropwise with stirring over 5 minutes.
-
Allow the reaction to proceed for an additional 100 minutes at room temperature.
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with 6 M HCl.
-
The peptide product should precipitate and can be collected by filtration or centrifugation.
Visualizations
Caption: Workflow for peptide coupling via in-situ p-nitrophenyl ester formation.
Caption: Troubleshooting logic for low yield in NPC-mediated peptide coupling.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chloroformates in Synthetic Chemistry: Spotlight on 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagent is paramount to the success of a reaction, influencing yield, purity, and scalability. Chloroformates are a critical class of reagents, indispensable for the formation of carbamates and carbonates, which are key functional groups in a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of 4-nitrophenyl chloroformate (4-NPC) against other commonly used chloroformates—phenyl chloroformate, ethyl chloroformate, and benzyl (B1604629) chloroformate—supported by experimental data to inform reagent selection in synthesis.
At a Glance: Performance Comparison of Chloroformates
The primary distinction among these chloroformates lies in their reactivity, which is dictated by the electronic nature of the alcohol or phenol (B47542) group attached to the carbonyl chloride. This reactivity directly impacts their application, handling, and the conditions required for successful transformations.
| Chloroformate | Structure | Key Features | Typical Reaction Conditions | Common Applications |
| This compound (4-NPC) | O₂N-C₆H₄-O-CO-Cl | High reactivity due to the electron-withdrawing nitro group. 4-nitrophenoxide is an excellent leaving group. Often allows for milder reaction conditions. The release of yellow 4-nitrophenolate (B89219) can be used to monitor reaction progress.[1][2] | Room temperature, often does not require a strong base. | Activation of alcohols and amines for carbamate (B1207046) and carbonate synthesis, bioconjugation, peptide synthesis, and as a safer alternative to phosgene.[3] |
| Phenyl Chloroformate | C₆H₅-O-CO-Cl | Moderate reactivity . Less reactive than 4-NPC but more reactive than alkyl chloroformates. | Requires a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. | Synthesis of carbamates and carbonates, particularly when a less reactive alternative to 4-NPC is desired. |
| Ethyl Chloroformate | CH₃CH₂-O-CO-Cl | Lower reactivity compared to aryl chloroformates. Generally requires more forcing conditions. | Often requires a base and may need elevated temperatures or longer reaction times. | Formation of ethyl carbamates, derivatization of amines and amino acids for analytical purposes.[4][5] |
| Benzyl Chloroformate (Cbz-Cl) | C₆H₅CH₂-O-CO-Cl | Moderate reactivity . Primarily used for the introduction of the Cbz (carboxybenzyl) protecting group for amines. | Typically used with a base (e.g., NaHCO₃, Et₃N) at or below room temperature. | Protection of amines in peptide synthesis and other multi-step organic syntheses.[6] |
Understanding Reactivity: A Deeper Dive
The enhanced reactivity of this compound is a direct consequence of the strong electron-withdrawing effect of the para-nitro group. This effect makes the carbonyl carbon more electrophilic and stabilizes the resulting 4-nitrophenoxide leaving group. Kinetic studies have quantitatively demonstrated this difference in reactivity. For instance, the aminolysis of this compound proceeds faster than that of phenyl chloroformate under similar conditions.[1][2] This heightened reactivity allows for reactions to be carried out under milder conditions, often at room temperature and without the need for strong, non-nucleophilic bases, which can be advantageous when working with sensitive substrates.
The solvolysis rates of benzyl chloroformate and p-nitrobenzyl chloroformate also highlight the impact of a nitro group. Studies have shown that p-nitrobenzyl chloroformate has a higher sensitivity to changes in solvent nucleophilicity, consistent with a more reactive acyl carbon center.[7][8][9] While not a direct comparison to this compound, this supports the general principle of nitro-group activation.
Ethyl chloroformate, as an alkyl chloroformate, is significantly less reactive than its aryl counterparts. The electron-donating nature of the ethyl group reduces the electrophilicity of the carbonyl carbon, necessitating more forcing reaction conditions, such as the use of stronger bases or elevated temperatures, to achieve comparable reaction rates.
Quantitative Data Summary
The following tables summarize representative experimental data for the synthesis of carbamates and carbonates using the discussed chloroformates. It is important to note that direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature. However, these examples provide valuable insights into the expected performance of each reagent.
Carbamate Synthesis from Amines
| Chloroformate | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | Triethylamine (B128534) | Methylene Chloride | 0 to RT | - | 72 | [10] |
| Phenyl Chloroformate | N-(diethylaminoethyl)aniline | - | Ethyl Acetate | 20 | 3 | High | - |
| Ethyl Chloroformate | Methylamine (aq.) | Sodium Hydroxide | Ether | <5 | - | 88-90 | [11] |
| Benzyl Chloroformate | Glycine | Sodium Hydroxide | Water | 0 | 0.5 | High | - |
Carbonate Synthesis from Alcohols
| Chloroformate | Alcohol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzyl alcohol | Triethylamine | Methylene Chloride | RT | - | 94 | [10] |
| This compound | 5'-O-Tritylthymidine | - | - | - | - | 89 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these synthetic routes.
General Procedure for Carbamate Synthesis using this compound
This protocol is adapted for the protection of an amine.
Materials:
-
Amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (1.2 eq., if the amine is used as its salt)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If the amine is provided as a hydrochloride salt, add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by the appearance of a yellow color from the 4-nitrophenolate byproduct and confirmed by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Carbamate Synthesis using Phenyl Chloroformate
Materials:
-
Primary or secondary amine (1.0 eq.)
-
Phenyl chloroformate (1.1 eq.)
-
Pyridine or Triethylamine (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the amine and the base (pyridine or triethylamine) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add phenyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC (typically a few hours to overnight).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
General Procedure for Carbamate Synthesis using Ethyl Chloroformate
Materials:
-
Amine (1.0 eq.)
-
Ethyl chloroformate (1.0-1.1 eq.)
-
Base (e.g., Triethylamine, NaHCO₃, or NaOH) (1.1-2.0 eq.)
-
Solvent (e.g., Dichloromethane, Ether, or a biphasic system with water)
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction vessel.
-
Add the base.
-
Cool the mixture to 0-5 °C.
-
Add ethyl chloroformate dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Perform an aqueous work-up by adding water and separating the organic layer.
-
Wash the organic layer with dilute acid (if a basic amine was used as a base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure.
-
Purify the crude product as necessary.
General Procedure for Amine Protection using Benzyl Chloroformate (Cbz-Cl)
Materials:
-
Amine (1.0 eq.)
-
Benzyl chloroformate (1.1 eq.)
-
Base (e.g., NaHCO₃ or Na₂CO₃)
-
Solvent (e.g., Water, Dioxane, or a biphasic mixture)
Procedure:
-
Dissolve the amine in the solvent system.
-
Add the base.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
If a precipitate forms, filter the product. Otherwise, extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and remove the solvent in vacuo.
-
Recrystallize or purify the product by chromatography if necessary.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the general reaction mechanism for carbamate formation using a chloroformate and a typical experimental workflow.
Caption: General mechanism of carbamate formation.
References
- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroformate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Alternatives to 4-Nitrophenyl chloroformate for amine protection
A comprehensive guide for researchers, scientists, and drug development professionals on viable alternatives to 4-Nitrophenyl chloroformate for the crucial task of amine protection in organic synthesis. This document provides a detailed comparison of commonly employed protecting groups, supported by experimental data, protocols, and visual aids to facilitate informed decision-making in complex synthetic endeavors.
Introduction to Amine Protection
In multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, the protection of amine functionalities is a critical step to prevent unwanted side reactions.[1][2] The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[2][3] this compound is one such reagent used to introduce a carbamate (B1207046) protecting group. However, a diverse toolkit of alternatives exists, offering a range of deprotection strategies, a concept known as orthogonality, which is essential for the synthesis of complex molecules.[4][5]
Core Alternatives to this compound
The most widely used alternatives for amine protection are carbamate-based protecting groups, which are lauded for their stability and versatile deprotection methods.[6][7] This guide focuses on the following key alternatives:
-
tert-Butoxycarbonyl (Boc): Removed under acidic conditions.[8][9][10]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under basic conditions.[8][10][12]
-
Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.[10][13][14]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride (B91410) ions.[10][15]
-
2,2,2-Trichloroethoxycarbonyl (Troc): Removed under reductive conditions.[10]
The orthogonality of these protecting groups is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one amine group in the presence of others.[4][7]
Comparative Performance Data
The selection of an appropriate protecting group is contingent on the specific requirements of the synthetic route. The following tables summarize the performance of this compound and its alternatives based on reported experimental data.
Table 1: Comparison of Protection Reaction Conditions and Yields
| Protecting Group Reagent | Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzylamine | Triethylamine (B128534) | Dichloromethane | Not Specified | 72-94 | [6] |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Aniline | Amberlyst-15 | None | < 1 min | >95 | [16] |
| (Boc)₂O | Pyrrolidine | Triethylamine | Dichloromethane | 1 h | 100 | [17] |
| Benzyl (B1604629) chloroformate (Cbz-Cl) | Aniline | None | Water | 5 min | 92 | [16] |
| Cbz-Cl | 1,2,3,6-tetrahydropyridine | NaOH | Water | 3 h | Not specified | [18] |
| Fmoc-Chloride (Fmoc-Cl) | Aniline | None | Water:Ethanol (3:1) | 20 min | 95 | [19][20] |
| Fmoc-OSu | Various Amines | Not Specified | Not Specified | Not Specified | High | [12] |
| Allyl chloroformate (Alloc-Cl) | Various Amines | NaHCO₃ | THF/Water | 12 h | 87 | [13][14] |
| Teoc-OBt | Various Amines | Triethylamine | Dichloromethane | Not Specified | 92 | [15] |
| Troc-Cl | Various Amines | Pyridine | Dichloromethane | Not Specified | High | [10] |
Table 2: Comparison of Deprotection Conditions and Yields
| Protecting Group | Deprotection Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Nitrophenyl carbamate | pH 12 and above | DMSO/Water | 10 min (monitored) | Not Specified | [6] |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-3 h | >90 | [21] |
| Cbz | H₂, Pd/C (5%) | Methanol | 40 h | >90 | [3][16] |
| Fmoc | 20% Piperidine | DMF | 10-20 min | >90 | [13] |
| Alloc | Pd(PPh₃)₄, PhSiH₃ | Dichloromethane | Not Specified | >90 | [13] |
| Teoc | Tetrabutylammonium fluoride (TBAF) | THF | Not Specified | 85 | [15] |
| Troc | Zinc, Acetic Acid | Not Specified | Not Specified | High | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and efficient synthesis.
Protocol 1: Amine Protection using this compound
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.2 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the mixture and purify by silica (B1680970) gel chromatography.[6]
Protocol 2: Boc Protection of a Primary Amine
-
Dissolve the primary amine (1 mmol) in a mixture of water (9.5 mL) and acetone (B3395972) (0.5 mL).[21]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).[21]
-
Stir the reaction mixture at room temperature for 10-30 minutes, monitoring by TLC.[21]
-
Extract the product with dichloromethane.[21]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3]
Protocol 3: Cbz Protection of an Amine
-
Dissolve the amine (2.64 mmol) in a 2:1 mixture of THF and water (15 mL).[3]
-
Cool the solution to 0°C.
-
Add sodium bicarbonate (5.27 mmol).[3]
-
Add benzyl chloroformate (Cbz-Cl) (3.96 mmol) dropwise.[3]
-
Stir at 0°C for 20 hours.[3]
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by silica gel chromatography.[3]
Protocol 4: Fmoc Protection of an Amine
-
To a mixture of the amine (1 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of water:ethanol (3:1).[19]
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the solution with 1M HCl.
-
Extract the product with an organic solvent, dry, and concentrate.
Protocol 5: Alloc Protection of an Amine
-
Prepare a mixture of the amine (0.0842 mmol) and NaHCO₃ (0.53 mmol) in a 1:1 mixture of THF and water (6 mL total).[13][14]
-
Add allyl chloroformate (0.26 mmol).[14]
-
Extract the mixture with ethyl acetate.[13]
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes can aid in understanding and implementation.
Conclusion
While this compound is a useful reagent for amine protection, a variety of alternatives offer significant advantages in terms of orthogonality, mildness of deprotection, and compatibility with sensitive substrates. The Boc, Cbz, and Fmoc protecting groups are the most established and versatile, each with well-defined conditions for their application and removal. The choice of the most suitable protecting group is a critical strategic decision in the design of a synthetic route. This guide provides the necessary comparative data and protocols to enable researchers to make an informed choice based on the specific demands of their target molecule and overall synthetic strategy.
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 11. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Application of Teoc Protecting Group [en.highfine.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioconjugation Chemistries: EDC/NHS vs. 4-Nitrophenyl Chloroformate
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their work, directly impacting the efficacy, stability, and functionality of the resulting bioconjugate. Two widely employed methods for covalently linking molecules to biomolecules are the carbodiimide-mediated coupling using EDC/NHS and the activation of molecules with 4-Nitrophenyl chloroformate (4-NPC). This guide provides an objective, data-driven comparison of these two seminal chemistries to facilitate an informed decision for your specific application.
At a Glance: Key Differences
| Feature | EDC/NHS Chemistry | This compound (4-NPC) Chemistry |
| Reaction Type | "Zero-length" crosslinking via in-situ activation of carboxyl groups. | Activation of hydroxyl or amine groups to form reactive carbonates or carbamates. |
| Functional Groups Targeted | Carboxyl groups (-COOH) on one molecule and primary amines (-NH₂) on another. | Primarily hydroxyl (-OH) groups, but also primary and secondary amines. |
| Bond Formed | Stable amide bond (-CO-NH-). | Carbamate (-O-CO-NH-) or carbonate (-O-CO-O-) linkage. |
| Reaction Environment | Primarily aqueous buffers. | Activation often in organic solvents; conjugation can be in aqueous buffers. |
| Key Advantage | One-pot reaction, versatile for a wide range of biomolecules. | Creation of stable, activated intermediates that can be purified and stored. |
| Key Disadvantage | Intermediates are unstable and prone to hydrolysis. | Can require organic synthesis expertise and may be a multi-step process. |
Mechanism of Action
EDC/NHS Chemistry: A Two-Step, One-Pot Reaction
The EDC/NHS reaction is a cornerstone of bioconjugation, facilitating the formation of a highly stable amide bond between a carboxyl group and a primary amine.[1][2] This "zero-length" crosslinker doesn't become part of the final bond between the conjugated molecules.[3]
The reaction proceeds in two steps within a single reaction mixture:
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group to form a highly reactive, but unstable, O-acylisourea intermediate.[1][2][4] This step is most efficient in an acidic environment (pH 4.5-6.0).[1]
-
Stabilization and Coupling: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][4] This NHS ester is then readily attacked by a primary amine at a physiological to slightly alkaline pH (7.2-8.5), forming a stable amide bond and releasing NHS.[1]
References
4-Nitrophenyl Chloroformate in Peptide Synthesis: A Comparative Guide
In the landscape of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. Among the diverse array of available reagents, 4-Nitrophenyl Chloroformate (4-NPC) presents itself as a classical and cost-effective option for the activation of amino acids. This guide provides an objective comparison of 4-NPC's performance against other commonly used coupling reagents, supported by available data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by several key metrics, including the yield of the desired peptide, the purity of the crude product, and the extent of racemization of the chiral amino acid residues during the coupling reaction. While direct, side-by-side quantitative comparisons involving this compound are not as prevalent in recent literature as those for newer reagents, its performance characteristics can be inferred from its mechanism and historical application.
4-NPC functions by reacting with the carboxyl group of an N-protected amino acid to form a 4-nitrophenyl ester. This active ester is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the peptide bond.[1] This two-step, in-situ activation or pre-activation approach is a well-established method in peptide chemistry.
For a clearer perspective, the following table summarizes the qualitative and, where available, quantitative performance of 4-NPC in comparison to other widely used classes of coupling reagents.
| Reagent Class | Coupling Reagent(s) | Relative Reactivity & Performance Notes | Crude Peptide Purity (%) | Racemization Levels |
| Chloroformate | This compound (4-NPC) | Forms a relatively stable active ester, allowing for a controlled reaction. The reaction rate is generally slower than with modern onium salt reagents. Cost-effective and readily available.[2] | Data not available in direct comparative studies. Purity is sequence and condition dependent. | Can be minimized with controlled reaction conditions and appropriate base selection. However, the risk can be higher compared to reagents with built-in racemization suppressants. |
| Carbodiimides | DCC, DIC (+ HOBt/Oxyma) | Widely used and cost-effective. Byproduct removal can be challenging (especially for DCC). Use of additives like HOBt or Oxyma is crucial to suppress racemization and improve efficiency.[3] | 70-85% (Sequence dependent)[3] | Low to moderate with additives. Superior suppression with additives like Oxyma.[3] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High reactivity and fast coupling times. Byproducts are generally water-soluble, facilitating purification. HATU and COMU are often considered among the most efficient, especially for sterically hindered couplings.[3] | 80-95% (Sequence dependent)[3] | Generally low, especially with HATU (contains HOAt moiety) and COMU (contains Oxyma moiety).[3] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, comparable to aminium salts. Known for their ability to suppress racemization. Solutions in DMF have moderate stability. | 80-90% (Sequence dependent) | Low.[3] |
Experimental Protocols
To provide a practical comparison, detailed methodologies for key experiments are outlined below.
Protocol 1: Solution-Phase Peptide Coupling using this compound
This protocol describes the in-situ formation of a 4-nitrophenyl ester followed by coupling with an unprotected amino acid.[1]
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
This compound (4-NPC)
-
Triethylamine (B128534) (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Unprotected amino acid (e.g., H-Leu-OH)
-
Water
-
6 M HCl
Procedure:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid (2.0 mmol) in acetonitrile (100 mL). Add triethylamine (2.2 mmol).
-
Cool the solution in an ice bath.
-
Add this compound (2.2 mmol) to the solution.
-
After 5 minutes, add DMAP (0.2 mmol).
-
Stir the reaction mixture for 50 minutes.
-
Coupling: In a separate flask, prepare a solution of the unprotected amino acid (8.0 mmol) in distilled water (100 mL) with triethylamine (8.0 mmol).
-
Remove the ice bath from the activation reaction and add the solution of the second amino acid dropwise with stirring over 5 minutes.
-
Allow the reaction to proceed for an additional 100 minutes.
-
Work-up: Remove the acetonitrile under reduced pressure.
-
Add water to the remaining solution to a final volume of 150 mL.
-
Acidify the solution with 6 M HCl to pH 2.
-
Allow the peptide product to precipitate at 4°C.
-
Collect the precipitate by filtration and purify as necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step using HATU
This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.[3]
Materials:
-
Fmoc-protected amino acid
-
HATU (or HBTU)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF)
-
Fmoc-deprotected resin
Procedure:
-
Activation: In a suitable vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling is complete (as monitored by a Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction pathway of 4-NPC and a typical experimental workflow.
Caption: Reaction mechanism of 4-NPC in peptide bond formation.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Conclusion
This compound remains a relevant reagent in peptide synthesis, particularly valued for its cost-effectiveness and straightforward application in forming active esters. While it may not offer the rapid kinetics and high efficiency of modern onium salt reagents like HATU or COMU, especially for challenging sequences, it provides a reliable method for standard peptide couplings. The choice of coupling reagent will ultimately depend on a balance of factors including the complexity of the peptide, the scale of the synthesis, cost considerations, and the desired level of purity. For routine synthesis of simpler peptides where cost is a significant driver, 4-NPC is a viable option. However, for complex, sterically hindered, or racemization-prone sequences, the use of more advanced reagents such as HATU or COMU is generally recommended to maximize yield and purity.
References
Spectroscopic Confirmation of 4-Nitrophenyl Carbamate Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a carbamate (B1207046) linkage is a cornerstone of many chemical and biological processes, including the synthesis of pharmaceuticals and the modification of biomolecules. The use of 4-nitrophenyl chloroformate as a reagent to introduce a carbamate moiety is widespread, owing to the good leaving group nature of the 4-nitrophenoxide ion. Confirmation of the successful formation of the 4-nitrophenyl carbamate product is therefore a critical step in any synthetic workflow. This guide provides a comparative overview of the primary spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.
Spectroscopic Techniques for Confirmation
The formation of 4-nitrophenyl carbamate can be reliably confirmed using a suite of spectroscopic methods, each providing unique structural information. The most common and effective techniques are Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the key spectroscopic data points for the confirmation of 4-nitrophenyl carbamate formation.
| Spectroscopic Technique | Key Parameter | Typical Value/Observation for 4-Nitrophenyl Carbamate | Comparison with Starting Materials (e.g., Amine and this compound) |
| UV-Vis Spectroscopy | λmax (nm) | ~270-280 nm | The product spectrum is distinct from the starting amine. The hydrolysis product, 4-nitrophenol, shows a strong absorbance around 400-413 nm under basic conditions, which can be used to monitor reaction completion or subsequent cleavage.[1][2][3] |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | N-H Stretch: 3200-3500 (broad) C=O Stretch (urethane): 1700-1750 N-H Bend: ~1610 C-N Stretch: 1200-1350 | Appearance of the characteristic N-H and urethane (B1682113) C=O stretching bands. Disappearance of the broad amine N-H stretch (if primary/secondary) and the chloroformate C=O stretch (~1785 cm⁻¹).[4][5] |
| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) | Aromatic Protons (nitrophenyl): ~8.2 (d) and ~7.4 (d) N-H Proton: Variable, often broad, ~5-10 | Appearance of the characteristic doublet signals for the 4-nitrophenyl group. The chemical shifts of the protons on the amine moiety will be altered upon carbamate formation. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ, ppm) | Carbonyl Carbon (urethane): ~150-156 | Appearance of the urethane carbonyl carbon signal in a distinct region. The chemical shifts of the carbons in the amine and 4-nitrophenyl groups will also be informative.[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Synthesis of 4-Nitrophenyl Carbamate
A general procedure for the synthesis of a 4-nitrophenyl carbamate from an amine and this compound is as follows:
-
Dissolve the amine starting material in a suitable dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIEA), to the reaction mixture to act as a scavenger for the HCl byproduct.[7][8]
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.[8]
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-nitrophenyl carbamate product.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
1. UV-Vis Spectroscopy:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified 4-nitrophenyl carbamate in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record a baseline spectrum of the solvent.
-
Record the UV-Vis spectrum of the sample solution from approximately 200 to 500 nm.
-
To monitor for the presence of the 4-nitrophenolate (B89219) leaving group (indicative of hydrolysis), the sample can be dissolved in a basic solution (e.g., pH > 10) and the absorbance measured around 400-413 nm.[1][2][3]
-
2. FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrophotometer.
-
Procedure:
-
Acquire a background spectrum.
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the FTIR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.
-
Analyze the spectrum for the appearance of characteristic carbamate absorption bands and the disappearance of starting material bands.
-
3. NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.
-
Mandatory Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow for the spectroscopic confirmation of 4-nitrophenyl carbamate formation.
Caption: Reaction for 4-Nitrophenyl Carbamate Formation.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. researchgate.net [researchgate.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
A Comparative Guide to the Kinetic Studies of 4-Nitrophenyl Chloroformate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 4-nitrophenyl chloroformate (4-NPC) with alternative chloroformates. The data and methodologies presented are compiled from peer-reviewed literature to offer an objective resource for understanding the reactivity and reaction mechanisms of these important chemical intermediates.
Introduction
This compound (4-NPC) is a widely used reagent in organic synthesis, particularly for the introduction of the 4-nitrophenoxycarbonyl protecting group for amines and as an activating agent for the formation of carbonates and carbamates. Its reactivity is largely governed by the electron-withdrawing nature of the 4-nitrophenyl group, which enhances the electrophilicity of the carbonyl carbon. Understanding the kinetics of its reactions with various nucleophiles is crucial for controlling reaction outcomes, optimizing synthetic procedures, and in the context of drug development, for designing prodrugs or targeted delivery systems. This guide compares the kinetic performance of 4-NPC with other commonly used chloroformates, providing experimental data and protocols to aid in reagent selection and reaction design.
Data Presentation: Comparative Reaction Kinetics
The reactivity of chloroformates is significantly influenced by the nature of the alkoxy or aryloxy group attached to the carbonyl chloride. The following tables summarize the quantitative kinetic data for the aminolysis and hydrolysis of 4-NPC and several alternative chloroformates.
Aminolysis Kinetics
The reaction of chloroformates with amines (aminolysis) is a fundamental process in the protection of amine functionalities. The second-order rate constants (kN) provide a direct measure of the reactivity of the chloroformate towards a given amine.
Table 1: Comparison of Second-Order Rate Constants (kN) for the Aminolysis of Chloroformates with Secondary Alicyclic Amines in Aqueous Solution at 25.0 °C. [1]
| Nucleophile (Amine) | pKa of Conjugate Acid | This compound (kN, M-1s-1) | Phenyl Chloroformate (kN, M-1s-1) |
| Piperidine | 11.12 | 1.8 x 104 | 1.1 x 103 |
| Pyrrolidine | 11.27 | 2.5 x 104 | 1.5 x 103 |
| Morpholine | 8.33 | 1.2 x 103 | 7.2 x 101 |
As indicated by the data, this compound exhibits a significantly higher rate of aminolysis compared to phenyl chloroformate for all the amines tested. This enhanced reactivity is attributed to the strong electron-withdrawing effect of the 4-nitro group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Hydrolysis (Solvolysis) Kinetics
The reaction of chloroformates with water (hydrolysis) or other solvents (solvolysis) is a critical factor in their stability and handling. The hydrolysis half-life (t1/2) is a convenient parameter for comparing the stability of different chloroformates in aqueous media.
Table 2: Comparison of Hydrolysis Half-Lives (t1/2) of Chloroformates in Water at 25 °C.
| Chloroformate | Hydrolysis Half-Life (t1/2, minutes) | Reference |
| This compound | ~1-2 (estimated in aqueous organic mixtures) | [2] |
| Phenyl Chloroformate | 53.2 | [3] |
| Ethyl Chloroformate | 31.5 - 33.0 | [3][4] |
| Methyl Chloroformate | 20.5 | [3] |
| Propyl Chloroformate | Not explicitly found | |
| Isopropyl Chloroformate | 1.4 | [3] |
| Benzyl Chloroformate | Decomposes in water, specific half-life not found | [5][6] |
The data in Table 2 demonstrates a wide range of hydrolysis rates among different chloroformates. Generally, alkyl chloroformates with smaller alkyl groups and secondary alkyl chloroformates hydrolyze more rapidly than aryl chloroformates. The electron-withdrawing nitro group in 4-NPC is expected to significantly accelerate its hydrolysis compared to phenyl chloroformate, making it one of the more reactive chloroformates in aqueous environments.[3][7]
Experimental Protocols
The kinetic data presented in this guide are typically obtained using spectrophotometric methods. The following is a generalized protocol for determining the rate of reaction of this compound.
General Protocol for Spectrophotometric Kinetic Analysis
This method follows the progress of the reaction by monitoring the increase in absorbance due to the release of the 4-nitrophenoxide ion or 4-nitrophenol (B140041).
Materials and Equipment:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Stock solution of this compound in a dry, inert solvent (e.g., acetonitrile)
-
Buffer solution of the desired pH
-
Stock solution of the nucleophile (e.g., amine)
-
Micropipettes
-
Stopwatch
Procedure:
-
Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the 4-nitrophenoxide ion (typically around 400 nm in basic to neutral solutions) or 4-nitrophenol (around 310-320 nm in acidic solutions).[1][8] Equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
Reaction Mixture Preparation: In a cuvette, pipette the appropriate volume of buffer and the nucleophile solution to achieve the desired concentrations. Allow the solution to thermally equilibrate in the cell holder for several minutes.
-
Initiation of Reaction: To initiate the reaction, rapidly inject a small volume of the 4-NPC stock solution into the cuvette and mix quickly and thoroughly. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the concentration of 4-NPC to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection for at least three half-lives of the reaction.
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.
-
The second-order rate constant (kN) is then obtained from the slope of a plot of kobs versus the concentration of the nucleophile, from a series of experiments with varying nucleophile concentrations.[1]
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of a this compound reaction.
Caption: Workflow for Kinetic Analysis of 4-NPC Reactions.
Reaction Mechanism
The reaction of this compound with nucleophiles, such as amines, generally proceeds through a stepwise addition-elimination mechanism involving a tetrahedral intermediate.
Caption: Stepwise Mechanism of 4-NPC Reaction with a Nucleophile.
Conclusion
The kinetic data presented in this guide clearly indicate that this compound is a highly reactive acylating agent, surpassing the reactivity of phenyl chloroformate in aminolysis reactions. Its enhanced reactivity, a consequence of the electron-withdrawing 4-nitro group, makes it a valuable tool for rapid and efficient derivatization of nucleophiles. However, this high reactivity also corresponds to a lower stability in aqueous media, as evidenced by its rapid hydrolysis. The choice between 4-NPC and other chloroformates will therefore depend on the specific requirements of the synthetic application, balancing the need for high reactivity with considerations of stability and handling. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers to design and interpret their own kinetic studies involving this compound.
References
- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. epa.gov [epa.gov]
- 8. emerginginvestigators.org [emerginginvestigators.org]
A Comparative Analysis of the Reactivity of Phenyl Chloroformate and 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and bioconjugation, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. Phenyl chloroformate and its activated analogue, 4-nitrophenyl chloroformate, are both extensively utilized for the introduction of phenoxycarbonyl groups, serving as versatile protecting groups for amines and alcohols, and as activating agents in the synthesis of carbonates, carbamates, and ureas. This guide provides an objective, data-driven comparison of their reactivity, supported by experimental findings, to assist researchers in making informed decisions for their specific applications.
The enhanced reactivity of this compound stems from the strong electron-withdrawing nature of the para-nitro group. This substituent significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack compared to the unsubstituted phenyl chloroformate. This heightened reactivity is a key differentiator, influencing reaction rates, conditions, and suitability for various synthetic strategies.
Quantitative Reactivity Comparison
The reactivity of these two compounds has been quantitatively assessed through kinetic studies of their hydrolysis (reaction with water) and aminolysis (reaction with amines). The following tables summarize the key kinetic data from these studies.
Table 1: Comparison of Hydrolysis Rate Constants
The rate of hydrolysis is a critical parameter, particularly when reactions are conducted in aqueous or protic solvents, as it represents a competing non-productive pathway.
| Compound | Hydrolysis Rate Constant (k₀) in s⁻¹ |
| Phenyl Chloroformate | 0.015 ± 0.002 |
| This compound | 0.078 ± 0.003 |
| Data obtained in aqueous solution at 25.0 °C with an ionic strength of 0.2 M (KCl).[1] |
The data clearly indicates that this compound hydrolyzes approximately 5.2 times faster than phenyl chloroformate under these conditions, highlighting its greater inherent reactivity.
Table 2: Comparison of Second-Order Aminolysis Rate Constants (kₙ)
Aminolysis is the desired productive pathway in many applications, such as the protection of amines or the formation of carbamate (B1207046) linkages. The second-order rate constants (kₙ) provide a direct measure of the rate of this reaction with various amines.
| Amine | pKₐ of Amine | kₙ for Phenyl Chloroformate (M⁻¹s⁻¹) | kₙ for this compound (M⁻¹s⁻¹) | Reactivity Ratio (NPClF/PClF) |
| Piperidine | 11.12 | 1.20 x 10⁵ | 1.58 x 10⁶ | 13.2 |
| Piperazine | 9.81 | 2.51 x 10⁴ | 3.16 x 10⁵ | 12.6 |
| Morpholine | 8.33 | 3.98 x 10³ | 5.01 x 10⁴ | 12.6 |
| Data from a kinetic study of the aminolysis of phenyl chloroformate (PClF) and this compound (NPClF) with secondary alicyclic amines in aqueous solution at 25.0 °C, ionic strength 0.2 (KCl).[1][2] |
The results consistently show that this compound is significantly more reactive towards aminolysis, with rate constants that are over an order of magnitude higher than those for phenyl chloroformate across a range of amine basicities.
Reaction Mechanism
In aqueous solutions, the aminolysis of both phenyl chloroformate and this compound proceeds through a stepwise mechanism.[1][2] The rate-determining step is the initial nucleophilic attack by the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate.[1][2][3][4] This intermediate then rapidly collapses, expelling the phenoxide or 4-nitrophenoxide leaving group to yield the final carbamate product. The greater reactivity of this compound is attributed to the stabilization of the forming negative charge on the oxygen of the leaving group by the electron-withdrawing nitro group, which lowers the activation energy of the rate-determining step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Chloroformate Advantage: A Cost-Effectiveness Analysis of 4-Nitrophenyl Chloroformate in Synthesis
In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of reagents is a critical factor that dictates not only the success of a reaction but also its overall economic viability. For researchers, scientists, and drug development professionals, selecting a reagent that offers a balance of high efficiency, ease of use, and cost-effectiveness is paramount. This guide provides an objective comparison of 4-Nitrophenyl chloroformate (4-NPC) with other common reagents for key applications such as carbamate (B1207046) and carbonate synthesis, as well as peptide coupling. Through an analysis of available experimental data and cost information, this report demonstrates the competitive standing of 4-NPC as a versatile and economical choice in the synthetic chemist's toolbox.
Performance in Carbamate and Carbonate Synthesis
This compound is widely employed as an activating agent for the synthesis of carbamates and carbonates, crucial functional groups in a vast array of biologically active molecules and materials. Its primary advantages lie in its reactivity, stability, and the ease of monitoring reactions due to the release of the chromophoric 4-nitrophenolate (B89219) anion.
Comparative Data Analysis
While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of 4-NPC's performance against common alternatives like Carbonyldiimidazole (CDI), N,N'-Disuccinimidyl carbonate (DSC), and the hazardous but effective phosgene (B1210022) and its safer surrogate, triphosgene.
| Reagent | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound (4-NPC) | 72-95[1] | 2-12[2] | Good yields, stable, reaction progress is easily monitored visually, relatively low cost. | Can require base catalysis, may need purification to remove 4-nitrophenol (B140041) byproduct. |
| Carbonyldiimidazole (CDI) | 70-95 | 1-22 | Mild reaction conditions, gaseous byproducts (CO2) and water-soluble imidazole (B134444) are easy to remove. | Moisture sensitive, can be slower than other methods. |
| N,N'-Disuccinimidyl carbonate (DSC) | High | 1-4 | High reactivity, forms stable active esters. | Higher cost compared to 4-NPC and CDI. |
| Phosgene/Triphosgene | Very High | 0.5-2 | Highly reactive, often leads to very high yields and short reaction times. | Extremely toxic (phosgene) or toxic (triphosgene), requires specialized handling and safety precautions. |
Cost Comparison:
A direct comparison of bulk pricing reveals the economic advantages of this compound. While prices are subject to fluctuation and vary by supplier and purity, the general trend indicates that 4-NPC is a more budget-friendly option compared to specialized reagents like DSC.
| Reagent | Molecular Weight ( g/mol ) | Representative Price (USD/100g) |
| This compound | 201.56 | ~$50 - $170[3][4][5] |
| Carbonyldiimidazole | 162.15 | ~$48 - $213[6][7][8] |
| N,N'-Disuccinimidyl carbonate | 256.17 | ~$300 - $364[9][10][11] |
| Triphosgene | 296.75 | ~$480 - $911[12][13][14][15] |
Application in Peptide Synthesis
In the intricate process of peptide synthesis, the formation of the amide bond is a critical step that demands high efficiency and minimal side reactions to ensure the integrity of the final peptide. This compound serves as a competent coupling reagent in this context.[16]
While not as commonly used as carbodiimides like DCC and DIC or uronium/phosphonium salts like HBTU and PyBOP, 4-NPC offers a cost-effective alternative for certain coupling steps.[17] Its mechanism involves the activation of the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another.
Comparative Overview of Peptide Coupling Reagents:
| Reagent Type | Examples | Key Advantages | Key Disadvantages |
| Chloroformates | This compound | Cost-effective, straightforward activation. | Not as widely used as other classes, may require careful control of reaction conditions. |
| Carbodiimides | DCC, DIC, EDC | Well-established, effective. | Can lead to racemization, formation of insoluble urea (B33335) byproducts (DCC). |
| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP | High coupling efficiency, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| Imidazolium-based | CDI | Mild conditions, easy byproduct removal. | Slower reaction rates compared to uronium/phosphonium salts. |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for carbamate synthesis using this compound and a peptide coupling reaction using Carbonyldiimidazole are presented below.
Protocol 1: Synthesis of a Carbamate using this compound
This protocol describes the synthesis of a generic carbamate from an amine.
Materials:
-
Amine
-
This compound
-
Pyridine (B92270) or other suitable base
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
1 M HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C.
-
Add this compound (1.1 eq) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Peptide Coupling using Carbonyldiimidazole (CDI)
This protocol outlines the coupling of two amino acids to form a dipeptide.
Materials:
-
N-protected amino acid (e.g., N-Cbz-glycine)
-
Amino acid ester (e.g., L-tyrosine ethyl ester)
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N HCl
-
5% NaHCO3 solution
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
To a solution of N-Cbz-glycine (1.0 eq) in dry THF, add CDI (1.0 eq).
-
Stir the mixture for 1.5 hours at room temperature to form the activated acyl-imidazole intermediate.
-
Add L-tyrosine ethyl ester (1.0 eq) to the solution and continue stirring overnight.
-
Remove the THF under reduced pressure.
-
Add 1 N HCl to the residue and cool the solution to induce precipitation of the product.
-
Wash the solid product with water and a 5% NaHCO3 solution.
-
Filter the solid, wash again with water, and dry.
-
Recrystallize the dipeptide from 50% ethanol to obtain the purified product.
Visualizing the Workflow
To further clarify the synthetic processes, the following diagrams illustrate the general workflows for carbamate synthesis using this compound and peptide coupling.
Conclusion
This compound presents a compelling option for researchers and professionals in drug development seeking a cost-effective and reliable reagent for carbamate and carbonate synthesis.[16] Its performance, characterized by good to high yields and straightforward reaction monitoring, makes it a strong competitor to other activating agents. While alternatives like CDI offer milder conditions and easier byproduct removal, and DSC provides high reactivity, they often come at a higher cost. In peptide synthesis, although not a first-line choice for all applications, 4-NPC can be a valuable tool for specific coupling needs where cost is a significant consideration. The selection of the optimal reagent will always depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale, and budgetary constraints. However, the evidence suggests that this compound holds a firm place as a versatile and economically advantageous reagent in the synthetic chemist's arsenal.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 3. 7693-46-1 this compound AKSci J90361 [aksci.com]
- 4. This compound | 7693-46-1 [chemicalbook.com]
- 5. 7693-46-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 1,1'-Carbonyldiimidazole price,buy 1,1'-Carbonyldiimidazole - chemicalbook [m.chemicalbook.com]
- 7. Buy 1-Carbonyldiimidazole 98% For Synthesis at Best Price, CDI Carbonyl diimidazole [abchemicalindustries.com]
- 8. Carbonyldiimidazole, 98% 530-62-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. N,N'-Disuccinimidyl carbonate (DSC), 100 g, CAS No. 74124-79-1 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. N,N'-Disuccinimidyl carbonate | 74124-79-1 | FD15692 [biosynth.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. Triphosgene | 32315-10-9 [chemicalbook.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. labdepotinc.com [labdepotinc.com]
- 15. Triphosgene reagent grade, 98 32315-10-9 [sigmaaldrich.com]
- 16. nbinno.com [nbinno.com]
- 17. bachem.com [bachem.com]
A Comparative Guide to the HPLC Analysis of Reaction Products Using 4-Nitrophenyl Chloroformate and a Look at Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in research and drug development for the separation, identification, and quantification of reaction products. However, many analytes, particularly those containing amine and alcohol functional groups, lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging, especially at low concentrations. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a UV-active moiety to the analyte of interest.
This guide provides an objective comparison of 4-Nitrophenyl chloroformate (4-NPC) as a derivatizing agent for amines and alcohols against two commonly used alternatives: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) and 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl). The performance of these reagents is evaluated based on experimental data for the derivatization of model compounds, benzylamine (B48309) and benzyl (B1604629) alcohol, followed by HPLC analysis.
Performance Comparison of Derivatizing Agents
The choice of a derivatizing agent is critical and depends on several factors including the nature of the analyte, the desired sensitivity, the stability of the resulting derivative, and the available detection methods. This section provides a comparative summary of 4-NPC, Dansyl Chloride, and FMOC-Cl.
For the Derivatization of Amines (e.g., Benzylamine)
The reaction of a primary amine with 4-NPC yields a stable 4-nitrophenyl carbamate (B1207046). This derivative incorporates the strongly UV-absorbing 4-nitrophenyl group, enabling sensitive detection.
Table 1: Performance Comparison for Amine Derivatization
| Parameter | This compound (4-NPC) | Dansyl Chloride | 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
| Reaction Principle | Forms a 4-nitrophenyl carbamate | Forms a highly fluorescent dansyl sulfonamide | Forms a highly fluorescent FMOC-carbamate |
| Detection Method | UV-Vis | Fluorescence, UV-Vis | Fluorescence, UV-Vis |
| Derivative Stability | Generally stable | Very stable, but can be light-sensitive[1] | Stable derivatives[2] |
| Typical Reaction Conditions | Room temperature, basic pH | 40-60°C, basic pH | Room temperature, basic pH |
| Advantages | Simple reaction; good UV tag | Excellent sensitivity with fluorescence detection | High sensitivity with fluorescence detection; stable derivatives |
| Disadvantages | Less sensitive than fluorescent tags; limited data on analytical performance | Longer reaction time; potential for multiple derivatizations | Excess reagent and byproducts can interfere with chromatography[2] |
For the Derivatization of Alcohols (e.g., Benzyl Alcohol)
The derivatization of alcohols with 4-NPC results in the formation of a 4-nitrophenyl carbonate. This introduces a chromophore that allows for UV detection of otherwise difficult-to-detect alcohols.
Table 2: Performance Comparison for Alcohol Derivatization
| Parameter | This compound (4-NPC) | Dansyl Chloride | 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
| Reaction Principle | Forms a 4-nitrophenyl carbonate | Can react with alcohols, but less common for analytical derivatization | Can react with alcohols |
| Detection Method | UV-Vis | Fluorescence, UV-Vis | Fluorescence, UV-Vis |
| Derivative Stability | Stable[3][4] | Data not readily available for analytical applications | Data not readily available for analytical applications |
| Typical Reaction Conditions | Room temperature, basic pH, catalyst (e.g., pyridine) | Not commonly used for this purpose | Not commonly used for this purpose |
| Advantages | Provides a UV-active derivative for alcohols | --- | --- |
| Disadvantages | Limited comparative data available for analytical performance | Reaction with alcohols is less efficient than with amines | Reaction with alcohols is less efficient than with amines |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization and subsequent HPLC analysis. The following are representative protocols for the derivatization of benzylamine and benzyl alcohol with 4-NPC and its alternatives.
Derivatization of Benzylamine with this compound
This protocol describes the formation of N-benzyl-4-nitrophenyl carbamate for HPLC-UV analysis.
Reagents:
-
Benzylamine standard solution (1 mg/mL in acetonitrile)
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Triethylamine (TEA)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the benzylamine standard solution.
-
Add 20 µL of TEA.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 800 µL of a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Vortex and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Derivatization of Benzylamine with Dansyl Chloride
This protocol outlines the formation of the highly fluorescent dansyl-benzylamine derivative.
Reagents:
-
Benzylamine standard solution (1 mg/mL in acetonitrile)
-
Dansyl Chloride solution (5 mg/mL in acetone)
-
Saturated sodium bicarbonate solution
-
25% Ammonia (B1221849) solution
Procedure:
-
To 100 µL of the benzylamine standard solution, add 200 µL of saturated sodium bicarbonate solution.
-
Add 200 µL of the Dansyl Chloride solution.
-
Incubate the mixture at 60°C for 45 minutes in the dark.
-
Add 20 µL of 25% ammonia solution to quench the excess Dansyl Chloride.
-
Dilute with the mobile phase to the desired volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Derivatization of Benzyl Alcohol with this compound
This protocol details the formation of benzyl 4-nitrophenyl carbonate for HPLC-UV analysis.[3][4]
Reagents:
-
Benzyl alcohol standard solution (1 mg/mL in dichloromethane)
-
This compound
-
Pyridine
-
Dichloromethane (anhydrous)
Procedure:
-
In a dry reaction vial, dissolve 100 µL of the benzyl alcohol solution in 1 mL of anhydrous dichloromethane.
-
Add 1.5 equivalents of pyridine.
-
Add 1.2 equivalents of this compound.
-
Stir the reaction at room temperature for 2 hours.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Nitrophenyl Chloroformate
The following guide provides essential safety and logistical information for the proper disposal of 4-Nitrophenyl chloroformate (4-NPC). This material is corrosive and water-reactive, requiring strict adherence to safety protocols. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions: Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (nitrile is acceptable), and chemical safety goggles.[1] A face shield is also recommended. Ensure an eyewash station and safety shower are readily accessible.[2]
Disposal Philosophy
There are two primary pathways for the disposal of this compound:
-
Direct Disposal: Unopened, expired, or unwanted containers of 4-NPC should be disposed of directly as hazardous waste without opening them. This is the safest option for bulk quantities.
-
Neutralization and Disposal: Small quantities of 4-NPC can be neutralized in the lab before disposal. This process involves a controlled chemical reaction to convert the hazardous material into less reactive substances. This procedure is itself hazardous due to the reactivity of 4-NPC and should only be performed by personnel trained in handling reactive chemicals.
This compound is classified as a corrosive hazardous waste, with the EPA waste number D002.[3] Under no circumstances should this chemical or its contaminated containers be disposed of in regular trash or poured down the drain.[3][4]
Method 1: Neutralization Protocol for Small Quantities
This protocol details the process of neutralizing small residual amounts of this compound. The chemical reacts with water and basic solutions to hydrolyze into 4-nitrophenol, carbon dioxide, and salt.[5] This procedure must be performed in a chemical fume hood.
Experimental Protocol:
-
Prepare the Neutralizing Solution: In a suitably large beaker, prepare a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully neutralize the amount of 4-NPC. A significant excess of the basic solution is recommended.
-
Cool the Solution: Place the beaker containing the sodium carbonate solution in an ice bath and stir with a magnetic stirrer. The neutralization reaction is exothermic, and cooling helps to control the reaction rate.
-
Slow Addition of 4-NPC: Very slowly and carefully, add the this compound to the stirring, cold basic solution. Add the chemical in small increments to prevent a violent reaction or excessive heat generation.
-
Stir and Monitor: Allow the mixture to stir for several hours after the final addition to ensure the reaction is complete. The appearance of a yellow color indicates the formation of the 4-nitrophenolate (B89219) ion, a product of the hydrolysis.[6]
-
Final pH Check: Once the reaction appears complete, check the pH of the solution to ensure it is still basic. If it is neutral or acidic, add more sodium carbonate solution.
-
Waste Collection: The resulting neutralized solution should be collected in a properly labeled hazardous waste container for aqueous waste. Consult your institution's environmental health and safety (EHS) office for specific labeling and disposal requirements.
| Parameter | Value/Instruction | Rationale |
| Neutralizing Agent | 10% Sodium Carbonate (Na₂CO₃) Solution | Provides a basic medium to facilitate hydrolysis of the chloroformate. |
| Ratio (approximate) | 20 parts neutralizer to 1 part 4-NPC by weight | Ensures a sufficient excess of base for complete and safe neutralization. |
| Reaction Temperature | Maintained at 0-10 °C (Ice Bath) | Controls the exothermic reaction, preventing splashing and release of aerosols. |
| Stirring Time | Minimum of 2 hours post-addition | Ensures the reaction goes to completion. |
| Final pH | > 8.0 | Confirms that all acidic byproducts (like HCl) have been neutralized. |
Method 2: Disposal of Contaminated Materials and Direct Disposal
Contaminated Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be treated as hazardous waste.[4]
-
Collection: Place all contaminated solid waste into a designated, puncture-proof, and sealable container.[4] The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a contaminant.[4]
-
Spill Cleanup: For small spills, cover the area with a dry, inert absorbent material (such as sand or vermiculite). Do not use water.[3] Sweep up the absorbed material, place it in the designated solid hazardous waste container, and decontaminate the area.[7][8]
-
Disposal: The sealed container should be disposed of through your institution's hazardous waste management program.
Direct Disposal of Unused Chemical: For larger quantities or for containers that have not been opened, direct disposal is the recommended route.
-
Labeling: Ensure the container is clearly and accurately labeled with its contents.
-
Segregation: Store the container in a cool, dry, well-ventilated area away from incompatible materials like acids, bases, and alcohols.[2]
-
Pickup: Arrange for a pickup with your institution's EHS office or a certified hazardous waste disposal service.[9][10]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. This compound | 7693-46-1 | Benchchem [benchchem.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound(7693-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. laballey.com [laballey.com]
- 10. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
Essential Safety and Operational Guide for 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Nitrophenyl chloroformate.
This compound is a hazardous chemical that requires strict safety protocols to prevent harm to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe handling in a laboratory setting.
Hazard Summary
This compound is classified as a hazardous substance.[1] It is toxic if inhaled, ingested, or comes into contact with skin.[1] It causes severe skin burns and serious eye damage.[2][3] This substance may also cause respiratory irritation.[2][4] It reacts violently with water and is corrosive.[1]
| Hazard Classification | Description |
| Acute Toxicity | Toxic by inhalation, in contact with skin, and if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[2][3] |
| STOT - Single Exposure | May cause respiratory irritation.[4] |
| Reactivity | Reacts violently with water.[1] Corrodes steel.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield must be worn over the safety goggles.[5] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Inspect gloves for any signs of degradation before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[5] Consider a chemical-resistant apron for added protection. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if working outside a chemical fume hood.[2] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes are required at all times in the laboratory.[5] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures for handling and disposal is critical for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation : Work in a well-ventilated area, preferably inside a certified chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Dispensing : When handling the solid, avoid creating dust.[3] Use non-sparking tools for transfers.[3] All equipment used must be grounded.[1]
-
During Use : Keep the container tightly closed when not in use.[3] Avoid all personal contact, including inhalation of dust or vapors.[6] Do not eat, drink, or smoke in the handling area.[6]
-
After Handling : Thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces and equipment.
Spill Management
-
Minor Spills :
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Use clean, non-sparking tools to collect the material and place it into a loosely covered plastic container for disposal.[1]
-
Do not use water to clean up the spill.[1]
-
-
Major Spills :
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent the spill from entering drains or water courses.[1]
-
First Aid Measures
Immediate medical attention is required for any exposure.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials, including used gloves, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.[5]
-
Container Management : Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Final Disposal : Arrange for the disposal of hazardous waste through your institution's EHS office, in accordance with all local, state, and federal regulations.[1]
Workflow and Logical Relationships
The following diagram illustrates the standard operating procedure for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
